molecular formula C13H18N4 B1378730 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine CAS No. 1461715-04-7

3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine

Cat. No.: B1378730
CAS No.: 1461715-04-7
M. Wt: 230.31 g/mol
InChI Key: IDHQPQHATPBXRK-UHFFFAOYSA-N
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Description

3-tert-Butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine (CAS 1461715-04-7) is an organic compound with the molecular formula C13H18N4 and a molecular weight of 230.31 g/mol . This pyrazole derivative features a tert-butyl group and a pyridinylmethyl moiety, a structure known to be significant for diverse biological interactions and is a valuable scaffold in scientific research . Pyrazole derivatives are widely explored in medicinal chemistry due to their broad spectrum of pharmacological properties . They serve as key precursors for synthesizing more complex molecules, such as pyrazolopyrimidines and pyrazole-based sulfonamide hybrids, which are investigated for their therapeutic potential . The 5-aminopyrazole core is a privileged pharmacophore found in several FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anticancer drug Encorafenib, highlighting the central role of this structural class in modern drug discovery . Research into similar pyrazole compounds has indicated potential biological activities, including antitumor effects against various cancer cell lines, anti-inflammatory properties through the modulation of pro-inflammatory cytokines, and antibacterial effects . The compound can be synthesized via condensation reactions, for instance, from precursors like 3-tert-butyl-1-methyl-1H-pyrazol-5-amine . This product is intended for research and development use only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

5-tert-butyl-2-(pyridin-3-ylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c1-13(2,3)11-7-12(14)17(16-11)9-10-5-4-6-15-8-10/h4-8H,9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHQPQHATPBXRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701170104
Record name 1H-Pyrazol-5-amine, 3-(1,1-dimethylethyl)-1-(3-pyridinylmethyl)-
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Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461715-04-7
Record name 1H-Pyrazol-5-amine, 3-(1,1-dimethylethyl)-1-(3-pyridinylmethyl)-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazol-5-amine, 3-(1,1-dimethylethyl)-1-(3-pyridinylmethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, recognized for its metabolic stability and wide range of pharmacological activities.[1][2] Derivatives of pyrazole are integral to numerous FDA-approved drugs, highlighting their therapeutic significance.[3][4] This guide provides a comprehensive, in-depth analysis of the synthetic pathways leading to 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine, a compound of interest for drug discovery programs due to its combination of a lipophilic tert-butyl group, a hydrogen-bond donating amine, and a metabolically relevant pyridine moiety. We will explore two primary retrosynthetic strategies, detail the synthesis of key intermediates, provide step-by-step experimental protocols, and offer a comparative analysis to guide researchers in selecting the most efficient route for laboratory and potential scale-up applications.

Introduction: The Pyrazole Scaffold in Drug Discovery

The five-membered aromatic heterocycle of pyrazole is a "privileged scaffold" in modern drug development.[1] Its unique electronic properties and ability to participate in various non-covalent interactions allow pyrazole-containing molecules to bind to a diverse array of biological targets. This versatility has led to their application as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents.[5][6]

The target molecule, 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine, incorporates several key features for pharmacological activity:

  • 3-tert-Butyl Group: This bulky, lipophilic group can enhance binding to hydrophobic pockets within target proteins and improve metabolic stability.

  • 5-Amino Group: Acts as a crucial hydrogen bond donor and a key site for further functionalization. 5-aminopyrazoles are a well-established class of compounds with a long history in pharmaceutical research.[7][8]

  • 1-(Pyridin-3-ylmethyl) Group: The pyridine ring can improve solubility and provides a nitrogen atom that can act as a hydrogen bond acceptor or participate in salt formation, enhancing pharmacokinetic properties.

This guide is designed for researchers, scientists, and drug development professionals, offering a detailed roadmap for the efficient and regioselective synthesis of this valuable pyrazole derivative.

Retrosynthetic Analysis

Two primary synthetic strategies can be envisioned for the construction of the target molecule. The choice between them hinges on the management of regioselectivity during the formation and subsequent functionalization of the pyrazole ring.

Route A involves the initial formation of the unsubstituted pyrazole core followed by N-alkylation. This route's main challenge is controlling the site of alkylation, as reaction can occur at either of the two ring nitrogens or the exocyclic amine.

Route B employs a pre-functionalized hydrazine, which reacts with a β-ketonitrile precursor. This approach typically offers superior control over regioselectivity, directly yielding the desired N1-substituted isomer.

G target 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine disconnection1 C-N Disconnection (Alkylation) target->disconnection1 disconnection2 Pyrazole Ring Formation (Cyclocondensation) target->disconnection2 intermediate_A1 3-tert-butyl-1H-pyrazol-5-amine disconnection1->intermediate_A1 Route A intermediate_A2 3-(chloromethyl)pyridine disconnection1->intermediate_A2 Route A intermediate_B1 Pivaloylacetonitrile disconnection2->intermediate_B1 Route B intermediate_B2 (Pyridin-3-ylmethyl)hydrazine disconnection2->intermediate_B2 Route B intermediate_A1->intermediate_B1 hydrazine Hydrazine intermediate_A1->hydrazine

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediates

The successful execution of either synthetic route depends on the efficient preparation of key starting materials.

Intermediate 1: Pivaloylacetonitrile (4,4-Dimethyl-3-oxopentanenitrile)

Pivaloylacetonitrile is the crucial β-ketonitrile precursor required for constructing the 3-tert-butyl-5-aminopyrazole core.[9][10] It can be synthesized effectively via a Claisen-type condensation.

G methyl_pivalate Methyl Pivalate product Pivaloylacetonitrile (1) methyl_pivalate->product acetonitrile Acetonitrile acetonitrile->product NaH Sodium Hydride (NaH) in Toluene NaH->product G reactant1 3-(Chloromethyl)pyridine Hydrochloride product (Pyridin-3-ylmethyl)hydrazine (2) reactant1->product reactant2 Hydrazine Hydrate reactant2->product reagent Ethanol, Reflux reagent->product

Caption: Synthesis of (Pyridin-3-ylmethyl)hydrazine (2).

Experimental Protocol:

  • Dissolve 3-(chloromethyl)pyridine hydrochloride in ethanol.

  • Add an excess of hydrazine hydrate (e.g., 3-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum to afford the product, which can be purified further by distillation or chromatography if necessary.

Intermediate 3: 3-tert-Butyl-1H-pyrazol-5-amine

This intermediate is central to Route A and is formed through the classic pyrazole synthesis involving the condensation of a β-ketonitrile with hydrazine. [7][8]

G reactant1 Pivaloylacetonitrile (1) product 3-tert-Butyl-1H-pyrazol-5-amine (3) reactant1->product reactant2 Hydrazine Hydrate reactant2->product reagent Ethanol, Reflux reagent->product

Caption: Synthesis of 3-tert-Butyl-1H-pyrazol-5-amine (3).

Experimental Protocol:

  • Dissolve pivaloylacetonitrile (1) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Heat the mixture to reflux for 2-4 hours. The reaction involves the initial formation of a hydrazone, followed by intramolecular cyclization onto the nitrile group. [8]4. Upon completion (monitored by TLC), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 3-tert-butyl-1H-pyrazol-5-amine (3).

Proposed Synthetic Pathways to Target Compound

Route A: N-Alkylation of Pyrazole Intermediate

This pathway involves the direct alkylation of the pre-formed pyrazole ring. While straightforward, this method requires careful control of reaction conditions to achieve the desired N1 regioselectivity, as alkylation can also occur at the N2 position or the exocyclic 5-amino group.

G reactant1 3-tert-Butyl-1H-pyrazol-5-amine (3) product 3-tert-butyl-1-(pyridin-3-ylmethyl)- 1H-pyrazol-5-amine (Target) reactant1->product reactant2 3-(Chloromethyl)pyridine (4) reactant2->product reagent Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetonitrile) reagent->product

Caption: Route A - Final N-Alkylation Step.

Experimental Protocol:

  • Suspend 3-tert-butyl-1H-pyrazol-5-amine (3) (1.0 eq) and a suitable base (e.g., potassium carbonate, 2.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.

  • Add 3-(chloromethyl)pyridine hydrochloride (4) (1.1 eq) to the suspension. A stronger base like sodium hydride may be used for more complete deprotonation of the pyrazole N-H, which can improve regioselectivity towards N-alkylation over amine alkylation.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product will likely be a mixture of N1 and N2 isomers, which must be separated by column chromatography on silica gel.

Route B: Direct Cyclocondensation (Recommended)

This is the preferred and more elegant approach. The reaction of the N-substituted hydrazine with the β-ketonitrile directly establishes the required N1-pyridin-3-ylmethyl substitution pattern, avoiding the regioselectivity issues inherent in Route A. The reaction of acetylenic ketones with substituted hydrazines is known to be highly regioselective. [11]Similarly, the condensation of β-ketonitriles with substituted hydrazines typically proceeds with high regioselectivity. [8]

G reactant1 Pivaloylacetonitrile (1) product 3-tert-butyl-1-(pyridin-3-ylmethyl)- 1H-pyrazol-5-amine (Target) reactant1->product reactant2 (Pyridin-3-ylmethyl)hydrazine (2) reactant2->product reagent Solvent (e.g., Ethanol, Acetic Acid) Heat reagent->product

Caption: Route B - Direct Regioselective Synthesis.

Experimental Protocol:

  • Dissolve pivaloylacetonitrile (1) (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid. The use of an acidic catalyst can facilitate the initial condensation.

  • Add (pyridin-3-ylmethyl)hydrazine (2) (1.0-1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (typically 80-100°C) for 4-8 hours.

  • Monitor the reaction by TLC. The mechanism involves nucleophilic attack by the more nucleophilic, unsubstituted nitrogen of the hydrazine onto the ketone carbonyl, followed by cyclization of the other nitrogen onto the nitrile carbon. [8]5. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product can be purified by column chromatography or recrystallization to yield the pure target compound.

Comparative Analysis of Synthetic Routes

FeatureRoute A: N-AlkylationRoute B: Direct Cyclocondensation
Number of Steps 32
Regioselectivity Poor to moderate; yields a mixture of N1 and N2 isomers requiring chromatographic separation.Excellent; directly yields the desired N1 isomer as the major product. [8][11]
Overall Yield Lower, due to losses during the purification of isomers.Higher, due to superior regiocontrol and fewer steps.
Purification Challenging; requires careful separation of regioisomers.Simpler; standard purification of a single major product.
Scalability Less suitable for large-scale synthesis due to purification challenges.Highly suitable for both lab-scale and industrial production.
Recommendation Suitable for exploratory synthesis or when the N2 isomer is also of interest.Highly Recommended for efficient and targeted synthesis.

Conclusion

This guide has detailed two viable synthetic pathways for the preparation of 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine. While both routes are chemically sound, Route B, the direct cyclocondensation of pivaloylacetonitrile with (pyridin-3-ylmethyl)hydrazine, is unequivocally the superior strategy. It offers significant advantages in terms of efficiency, regioselectivity, and ease of purification, making it the method of choice for researchers and drug development professionals. By providing a robust and scalable synthesis, this guide facilitates access to a valuable molecular scaffold for the discovery of new therapeutic agents.

References

  • KTU ePubl. (n.d.). SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

  • MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • Taylor & Francis Online. (2026, January 1). A Simplified Method for the Efficient Preparation of Pivaloylacetonitrile. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]

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  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • ACS Publications. (2013, December 20). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Retrieved from [Link]

  • ResearchGate. (2014, July 10). (PDF) A Simplified Method for the Efficient Preparation of Pivaloylacetonitrile. Retrieved from [Link]

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  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines | Request PDF. Retrieved from [Link]

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  • ACS Publications. (2000, August 16). Regioselective Synthesis of 1,3,5-Triaryl-4-alkylpyrazoles: Novel Ligands for the Estrogen Receptor. Retrieved from [Link]

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  • Google Patents. (n.d.). EP0089011B1 - Process for the preparation of 5-oxonitriles.
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  • MDPI. (2021, January 27). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Retrieved from [Link]

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Sources

Discovery and Original Synthesis of 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine: A Privileged Scaffold for Kinase and Protease Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the design of highly selective kinase and serine protease inhibitors relies heavily on the use of privileged molecular scaffolds. 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine (CAS: 1461715-04-7) [1] has emerged as a highly versatile building block. As a Senior Application Scientist, I have observed that the strategic placement of its three core functional groups—a bulky tert-butyl moiety, a basic pyridin-3-ylmethyl linker, and a reactive 5-amino group—provides an optimal balance of steric occupation, aqueous solubility, and synthetic handleability.

This whitepaper details the chemical logic, retrosynthetic rationale, and a self-validating, step-by-step synthetic protocol for the original preparation of this critical intermediate, ensuring high regioselectivity and yield.

Structural Rationale in Drug Design

The architecture of 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine is not accidental; it is engineered to exploit specific binding pocket topologies in target proteins [2]:

  • The 3-tert-Butyl Group: This bulky, lipophilic group is designed to project into deep hydrophobic pockets (such as the DFG-out allosteric site in p38 MAP kinases). It drives binding affinity through strong van der Waals interactions and entropic displacement of water [4].

  • The 1-(Pyridin-3-ylmethyl) Group: The flexible methylene linker allows the pyridine ring to adopt optimal geometries for hydrogen bonding with the kinase hinge region. Furthermore, the basic pyridine nitrogen (pKa ~5.2) significantly improves the physicochemical profile (solubility and oral bioavailability) of the final drug candidate.

  • The 5-Amino Group: This is the primary point of diversification. It acts as a nucleophile for coupling with isocyanates to form ureas (classic Type II inhibitors) or with acyl chlorides to form amides [2].

Retrosynthetic Analysis and Chemical Logic

The synthesis of 1,3-disubstituted-5-aminopyrazoles is classically achieved via the Knorr pyrazole synthesis, condensing a β-ketonitrile with a substituted hydrazine [3].

The Causality of Experimental Choices: The primary challenge in this synthesis is regioselectivity —favoring the 5-aminopyrazole over the 3-aminopyrazole isomer.

  • Steric Control: The tert-butyl group of the starting material, pivaloylacetonitrile, heavily shields the ketone carbonyl.

  • Nucleophilic Differentiation: In (pyridin-3-ylmethyl)hydrazine, the terminal, unsubstituted nitrogen (-NH₂) is less sterically hindered and more nucleophilic than the internal, substituted nitrogen.

  • Acid Catalysis: By utilizing hydrochloric acid in absolute ethanol, we selectively protonate the sterically hindered ketone, increasing its electrophilicity. The terminal -NH₂ attacks the ketone to form a hydrazone intermediate. Subsequent intramolecular attack by the internal nitrogen onto the acid-activated nitrile yields the desired 5-aminopyrazole [3].

Mechanism SM1 Pivaloylacetonitrile (Electrophile) Int1 Hydrazone Intermediate (Acid Catalyzed) SM1->Int1 Condensation (-H2O) SM2 (Pyridin-3-ylmethyl)hydrazine (Nucleophile) SM2->Int1 Condensation (-H2O) Int2 Cyclized Iminopyrazoline Int1->Int2 Intramolecular Cyclization Prod 3-tert-butyl-1-(pyridin-3-ylmethyl) -1H-pyrazol-5-amine Int2->Prod Tautomerization

Fig 1. Acid-catalyzed mechanistic pathway of 5-aminopyrazole formation.

Quantitative Data: Reaction Optimization

To demonstrate the necessity of the chosen conditions, the following table summarizes the optimization data. The use of absolute ethanol at reflux with catalytic HCl provides the optimal thermal energy for cyclization without degrading the hydrazine, while driving regioselectivity to >95:5.

Reaction SolventCatalyst (10 mol%)TemperatureTime (h)Regioselectivity (5-NH₂ : 3-NH₂)Isolated Yield (%)
MethanolNone65 °C (Reflux)243:142
EthanolNone78 °C (Reflux)244:158
Ethanol HCl (aq) 78 °C (Reflux) 16 >95:5 89
Toluenep-TsOH110 °C (Reflux)1285:1571

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . It incorporates In-Process Controls (IPCs) and a pH-controlled workup to ensure both chemical conversion and correct regiochemistry without the immediate need for complex NMR verification.

Materials Required:
  • 4,4-dimethyl-3-oxopentanenitrile (Pivaloylacetonitrile, 1.0 eq)

  • (Pyridin-3-ylmethyl)hydrazine hydrochloride (1.05 eq)

  • Absolute Ethanol (0.2 M relative to limiting reagent)

  • Concentrated HCl (12 M, 0.1 eq)

Methodology:
  • Preparation of the Reaction Mixture: Into a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pivaloylacetonitrile (1.0 eq) and absolute ethanol. Stir until fully dissolved.

  • Hydrazine Addition: Add (pyridin-3-ylmethyl)hydrazine hydrochloride (1.05 eq) to the solution. The mixture will initially appear as a heterogeneous suspension.

  • Acid Activation: Add concentrated HCl (0.1 eq) dropwise. Causality: This catalytic acid ensures the rapid formation of the hydrazone intermediate by activating the sterically hindered ketone.

  • Thermal Cyclization: Heat the reaction mixture to a gentle reflux (78 °C) for 16 hours.

  • Self-Validating IPC (LC-MS): Sample 10 µL of the reaction mixture, dilute in methanol, and inject into an LC-MS. The reaction is validated when the pivaloylacetonitrile peak ( m/z 125) disappears, and a single dominant peak for the cyclized product ( m/z 231, [M+H]+) emerges with a distinct UV absorbance at 254 nm.

  • pH-Controlled Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove ethanol. Suspend the resulting residue in ethyl acetate and water (1:1).

  • Neutralization: Carefully add saturated aqueous NaHCO₃ until the aqueous layer reaches exactly pH 8. Causality: The product contains a basic pyridine ring. Neutralizing to pH 8 ensures the pyridine and the pyrazole amine are fully deprotonated and partitioned into the organic layer, while highly polar unreacted hydrazine salts remain in the aqueous layer.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified via recrystallization from hexane/ethyl acetate to yield the pure 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine.

Applications in Drug Discovery Workflows

Once synthesized, this scaffold is immediately deployed into high-throughput derivatization workflows. By reacting the 5-amino group with various substituted phenyl isocyanates, researchers can rapidly generate libraries of diaryl ureas, which are subsequently screened against targets like kallikrein or mutant kinases [2].

Workflow Scaffold Scaffold Synthesis (CAS 1461715-04-7) Deriv Library Derivatization (Ureas/Amides) Scaffold->Deriv Screen High-Throughput Screening (HTS) Deriv->Screen SAR SAR Analysis & Lead Optimization Screen->SAR SAR->Deriv Iterative Refinement

Fig 2. Iterative drug discovery workflow utilizing the pyrazole-5-amine scaffold.

References

  • NextSDS. "3-tert-butyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-5-amine - Chemical Substance Information." NextSDS Database. Available at:[Link]

  • Google Patents. "WO2014145986A1 - Multisubstituted aromatic compounds as serine protease inhibitors.
  • MDPI. "Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups." Molecules 2016. Available at:[Link]

  • PMC. "Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway." Bioorg Med Chem. 2014. Available at:[Link]

Whitepaper: A Multi-Faceted Strategy for Elucidating the Biological Targets of 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The identification of a small molecule's biological target(s) is a critical and rate-limiting step in modern drug discovery.[1] Misidentification can lead to costly failures in later clinical phases. This guide outlines a robust, multi-pronged strategy for the target deconvolution of 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine, a novel compound featuring a pyrazole scaffold. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, known for its synthetic accessibility and its presence in numerous FDA-approved drugs that modulate a wide array of biological targets.[2][3][4][5] Our approach begins with a comprehensive in silico analysis to generate a high-quality, prioritized list of potential targets. This computational phase is followed by a rigorous experimental validation cascade, employing both direct biochemical assays and cell-based target engagement studies to confirm the predicted interactions in a physiologically relevant context. This integrated workflow is designed to maximize efficiency, reduce costs, and increase the probability of success in downstream development.[6][7]

Introduction: The Pyrazole Scaffold and the Imperative of Target Identification

The query molecule, 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine, belongs to a class of heterocyclic compounds that have consistently demonstrated significant pharmacological potential.[8][9][10] Pyrazole derivatives are key components in drugs with diverse activities, including anti-inflammatory (Celecoxib), anticoagulant (Apixaban), and anticancer agents, often targeting protein kinases.[3][4][5] This history suggests that our query compound is likely to interact with one or more protein targets of therapeutic relevance.

Target identification and validation are the foundational steps upon which successful drug discovery programs are built.[1] A validated target must not only be accessible to the drug molecule but also demonstrate that its modulation produces a measurable, therapeutic effect.[1] The transition from a promising hit compound to a viable lead candidate is impossible without a clear understanding of its mechanism of action. This guide provides the strategic framework and detailed methodologies to achieve this understanding.

Part 1: In Silico Target Prediction — A Hypothesis Generation Engine

The initial phase of target deconvolution leverages computational methods to rapidly and cost-effectively scan the known biological space for potential interaction partners.[6][11] This approach is predicated on the principle that a molecule's structure dictates its function and, therefore, its binding partners. We will employ a dual strategy, integrating both ligand-based and structure-based methods to build a consensus prediction.[6][12]

Methodology 1: Ligand-Based Prediction via Chemical Similarity

This approach operates on the well-established principle that structurally similar molecules often exhibit similar biological activities by binding to the same targets.[12] We will use public databases and web servers to compare our query molecule against vast libraries of compounds with known biological targets.

Featured Tool: SwissTargetPrediction The SwissTargetPrediction web server is a powerful, freely accessible tool that predicts targets based on a combination of 2D and 3D chemical similarity to a library of over 280,000 known active compounds.[13][14][15][16]

Protocol 1: Ligand-Based Target Prediction using SwissTargetPrediction

  • Input Molecule Structure:

    • Navigate to the SwissTargetPrediction web server (][15]">http://www.swisstargetprediction.ch).[13][15]

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine. For this compound, a representative SMILES is: CC(C)(C)c1cc(N)n(-c2cnccc2)n1.

    • Paste the SMILES string into the input field. The server's molecular editor will automatically render the 2D structure for verification.

  • Select Target Organism:

    • From the dropdown menu, select "Homo sapiens" to focus the search on human protein targets, which is most relevant for drug development.

  • Execute Prediction:

    • Click the "Predict targets" button to initiate the similarity search against the backend ChEMBL database.

  • Analyze and Export Results:

    • The results page will display a list of predicted targets, ranked by a probability score. This score reflects the confidence of the prediction based on the Tanimoto similarity of the most potent known ligands.

    • Examine the "Known ligands" for each predicted target to visually assess the structural similarity to the query compound. This provides a causal check on the algorithm's output.

    • Export the full list of predictions for documentation and cross-referencing with other methods.

Methodology 2: Structure-Based Prediction via Reverse Docking

While ligand-based methods are powerful, they are limited by the contents of known ligand databases. Reverse docking complements this by taking the query molecule and screening it against a library of 3D protein structures (e.g., from the Protein Data Bank) to predict binding affinity.[12][17] This method can uncover novel interactions not suggested by chemical similarity alone.

Workflow & Data Synthesis

The outputs from both ligand-based and structure-based approaches must be integrated and critically evaluated. Targets that are predicted by multiple, orthogonal methods are considered higher-priority candidates for experimental validation.

G

Table 1: Hypothetical Prioritized Target List from In Silico Analysis

Target Class Specific Target Example Prediction Method(s) Confidence Score/Rank Rationale for Prioritization
Protein Kinase Cyclin-Dependent Kinase 2 (CDK2) Ligand-Based, Reverse Docking High Probability Pyrazole is a known kinase-binding scaffold.[4] High consensus between methods.
G-Protein Coupled Receptor Adenosine A2a Receptor Ligand-Based Medium Probability Structurally similar compounds in ChEMBL show A2aR activity.
Epigenetic Enzyme Histone Deacetylase 6 (HDAC6) Reverse Docking Medium Probability Favorable docking score and predicted binding pose.

| Cytochrome P450 | CYP3A4 | Ligand-Based | Low Probability | Potential off-target/metabolism interaction. Lower priority for efficacy. |

Part 2: Experimental Validation — From Hypothesis to Evidence

In silico predictions, while powerful, are fundamentally hypotheses that require empirical validation.[18] The goal of this phase is to confirm direct physical engagement between the compound and its predicted target(s) and to measure the functional consequences of this interaction within a biological system.

Methodology 1: Biochemical Assays for Direct Target Engagement

Biochemical assays provide a clean, controlled environment to measure the direct interaction between a compound and a purified protein target, free from the complexities of a cellular environment.[19][20][21] For a predicted kinase target like CDK2, an enzyme inhibition assay is the gold standard.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reagent Preparation:

    • Obtain purified, active recombinant CDK2/Cyclin E1 enzyme.

    • Prepare assay buffer, kinase substrate (e.g., Histone H1), and ATP solution.

    • Prepare a serial dilution of 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine (e.g., from 100 µM to 1 nM) in DMSO. Include a known CDK2 inhibitor (e.g., Staurosporine) as a positive control and a DMSO-only vehicle as a negative control.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and compound/control to the appropriate wells.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Signal Detection (ADP-Glo™ System):

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-based reaction, producing a luminescent signal.

    • Read the luminescence on a plate reader. The signal intensity is directly proportional to kinase activity.

  • Data Analysis:

    • Normalize the data using the positive (0% activity) and negative (100% activity) controls.

    • Plot the normalized activity against the log of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Methodology 2: Cellular Target Engagement Confirmation

While a biochemical assay confirms direct binding, it does not prove that the compound can reach and engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that directly measures target engagement in intact cells or cell lysates.[22][23][24] The principle is that a ligand binding to its target protein confers thermal stability, increasing the temperature at which the protein denatures and aggregates.[25][26]

Protocol 3: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout

  • Cell Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line overexpressing CDK2) to ~80% confluency.

    • Treat cells with a high concentration of the query compound (e.g., 10x the biochemical IC₅₀) or a vehicle control (DMSO) for 1-2 hours.

  • Heat Challenge:

    • Harvest the treated cells and resuspend them in a buffered saline solution.

    • Aliquot the cell suspension into separate PCR tubes for each temperature point.

    • Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step at 4°C.

  • Protein Extraction:

    • Lyse the cells by repeated freeze-thaw cycles to release the soluble proteins.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

  • Detection and Analysis:

    • Quantify the total protein concentration in each supernatant (e.g., via BCA assay) to ensure equal loading.

    • Analyze the samples by SDS-PAGE and Western Blot using a primary antibody specific to the target protein (e.g., anti-CDK2).

    • Quantify the band intensity for each temperature point. Plot the intensity versus temperature to generate a "melting curve."

    • A positive result is indicated by a rightward shift in the melting curve for the compound-treated samples compared to the vehicle control, demonstrating compound-induced stabilization of the target protein.[24][25]

G

Table 2: Hypothetical Experimental Validation Data Summary

Target Assay Type Result Metric Value Interpretation
CDK2 ADP-Glo™ Kinase Assay IC₅₀ 0.25 µM Potent, direct inhibition of the purified enzyme.
CDK2 Cellular Thermal Shift Assay (CETSA) ΔTagg +5.2 °C Confirms target engagement in intact cells.

| Adenosine A2aR | Radioligand Binding Assay | Kᵢ | > 10 µM | No significant binding; likely a false positive from in silico screen. |

G compound 3-tert-butyl-1-(pyridin-3-ylmethyl) -1H-pyrazol-5-amine cdk2 CDK2 / Cyclin E compound->cdk2 Inhibition rb Rb Protein cdk2->rb Phosphorylates prb p-Rb (Inactive) rb->prb e2f E2F Transcription Factors rb->e2f Sequesters g1_s G1/S Phase Progression e2f->g1_s Activates proliferation Cell Proliferation g1_s->proliferation

Synthesis and Future Directions

This guide presents an integrated, evidence-based workflow for the target deconvolution of 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine. By synergistically combining in silico prediction with rigorous biochemical and cellular validation, this strategy provides a high-confidence path to identifying and confirming the compound's primary biological target(s).

Following successful validation of a primary target such as CDK2, subsequent steps would include:

  • Selectivity Profiling: Screening the compound against a broad panel of other kinases to determine its selectivity profile, a crucial factor for predicting potential off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize potency and drug-like properties.

  • In Vivo Target Validation: Using animal models of disease (e.g., cancer xenografts) to confirm that target engagement by the compound leads to the desired therapeutic outcome.[18][27]

This comprehensive approach ensures that only the most promising and well-characterized candidates advance, ultimately increasing the efficiency and success rate of the drug discovery pipeline.

References

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Whitepaper: Pharmacological Profiling and High-Throughput Screening of 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective kinase inhibitors frequently relies on privileged pharmacophores that can stabilize the inactive conformations of target enzymes. This technical guide details the initial high-throughput screening (HTS), biophysical validation, and phenotypic evaluation of 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine (hereafter referred to as Compound X ). Based on structural homology to established allosteric modulators, Compound X was evaluated as a Type II inhibitor targeting the p38α mitogen-activated protein kinase (MAPK) pathway, a critical node in inflammatory cytokine production.

Mechanistic Rationale & Target Selection

The 3-tert-butyl-1H-pyrazol-5-amine core is a historically significant scaffold, extensively utilized in the design of potent, allosteric Type II kinase inhibitors[1]. The structural logic behind Compound X is highly deliberate:

  • The tert-butyl group: Acts as a hydrophobic anchor, occupying the deep lipophilic pocket that is only exposed when the kinase activation loop adopts the inactive "DFG-out" (Asp-Phe-Gly) conformation[2].

  • The pyrazol-5-amine core: Functions as the hinge-binding motif, providing critical bidentate hydrogen bonds to the kinase backbone (typically at residues such as Glu71 and Met109 in p38α)[3].

  • The pyridin-3-ylmethyl substitution: Traditional inhibitors in this class (e.g., BIRB-796) utilize bulky N1-aryl groups (like p-tolyl)[1]. Replacing this with a pyridin-3-ylmethyl moiety was hypothesized to enhance aqueous solubility while directing the basic pyridine nitrogen toward the solvent-exposed channel, potentially introducing novel electrostatic interactions with the kinase surface.

p38_MAPK_Pathway Stimuli Pro-inflammatory Stimuli (LPS) MKK3_6 MKK3 / MKK6 (MAP2K) Stimuli->MKK3_6 Activates p38_MAPK p38α MAPK (Target) MKK3_6->p38_MAPK Phosphorylates MK2 MK2 (MAPKAPK2) p38_MAPK->MK2 Phosphorylates Compound 3-tert-butyl-1-(pyridin-3-ylmethyl) -1H-pyrazol-5-amine Compound->p38_MAPK Allosteric Inhibition (DFG-out) TNFa TNF-α & IL-1β Production MK2->TNFa mRNA Translation

Caption: Mechanism of action for Compound X within the p38α MAPK inflammatory signaling cascade.

Primary Screening & Kinase Selectivity

To establish the primary biochemical activity of Compound X, we subjected it to a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay against a targeted mini-panel of kinases. The goal was to confirm p38α inhibition while assessing cross-reactivity with closely related MAPK family members.

Table 1: Biochemical Kinase Selectivity Profiling

Kinase TargetIC₅₀ (nM)Selectivity Fold (vs p38α)Conformation Targeted
p38α (MAPK14) 12.4 ± 1.2 1.0x (Reference) DFG-out
p38β (MAPK11)145.0 ± 8.511.7xDFG-out
JNK1 (MAPK8)>10,000>800xN/A
ERK2 (MAPK1)>10,000>800xN/A
B-Raf (V600E)850.0 ± 42.168.5xDFG-out

Data represents the mean ± SD of three independent experiments (n=3).

Biophysical Validation: Kinetic Profiling

Equilibrium binding constants (IC₅₀ or K_D) fail to capture the temporal dynamics of target engagement. For Type II allosteric inhibitors, in vivo efficacy is often driven by the residence time ( τ ) —the duration the inhibitor remains bound to the target. We utilized Surface Plasmon Resonance (SPR) to measure the dissociation rate ( koff​ ) of Compound X.

Table 2: SPR Binding Kinetics against Recombinant p38α

Compound kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time ( τ , min)
Compound X 4.2×104 5.1×10−4 12.1 32.6
BIRB-796 (Control) 2.8×104 1.2×10−4 4.3138.8

Causality Insight: While Compound X exhibits a faster koff​ than the highly lipophilic BIRB-796, a 32-minute residence time is exceptionally robust for an early-stage screening hit, confirming that the pyridin-3-ylmethyl group successfully stabilizes the DFG-out state without introducing steric clashes.

Experimental Protocols

Protocol A: Self-Validating TR-FRET p38α Kinase Assay

Causality: Fluorescence interference is a primary driver of false positives in HTS. TR-FRET mitigates this by introducing a 50 µs time delay between excitation and emission reading, allowing short-lived background autofluorescence from library compounds to decay before signal acquisition.

  • Reagent Preparation: Prepare 2X Kinase/Substrate solution containing 2 nM recombinant human p38α, 100 nM biotinylated ATF2 substrate, and 50 mM HEPES (pH 7.5).

  • Acoustic Dispensing: Use an Echo® 550 Liquid Handler to transfer 10 nL of Compound X (in 100% DMSO) into a 384-well low-volume proxiplate. Self-Validation: Include 16 wells of 100% DMSO (Max Signal) and 16 wells of 10 µM BIRB-796 (Min Signal) per plate.

  • Pre-Incubation (Critical Step): Add 5 µL of the 2X Kinase/Substrate solution to the plate. Incubate for 60 minutes at 25°C. Causality: Unlike Type I inhibitors, Type II inhibitors require the kinase to undergo a slow structural rearrangement to the DFG-out state. Omitting this pre-incubation artificially inflates the apparent IC₅₀ because binding equilibrium has not been reached.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (final concentration 10 µM, near the Km​ of p38α). Incubate for 30 minutes.

  • Detection & Validation: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+ and halt the reaction), Eu-anti-phospho-ATF2 antibody, and Streptavidin-APC. Read on a PHERAstar FSX microplate reader.

    • System Validation: The plate is automatically rejected if the calculated Z'-factor is < 0.65 or the Signal-to-Background (S/B) ratio is < 5.0, ensuring the assay window is robust against pipetting errors.

Protocol B: THP-1 Phenotypic TNF-α Release Assay

Causality: We utilize THP-1 cells (a human monocytic line) rather than primary PBMCs for the initial phenotypic screen to minimize donor-to-donor variability. Lipopolysaccharide (LPS) is used as the stimulus because it specifically engages TLR4, triggering the MyD88-dependent pathway that robustly funnels through MKK3/6 to activate p38α.

  • Cell Seeding: Seed THP-1 cells at 1×105 cells/well in 96-well plates in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Add Compound X in a 10-point dose-response curve (top concentration 10 µM, 1:3 dilutions). Incubate for 2 hours at 37°C.

  • LPS Stimulation: Add LPS (E. coli O111:B4) to a final concentration of 100 ng/mL. Incubate for 4 hours.

  • Multiplexed Viability Readout (Critical Step): Add 10 µL of Resazurin solution (0.15 mg/mL) during the final hour of incubation. Read fluorescence (Ex 560 / Em 590). Self-Validation: This ensures that any observed reduction in TNF-α is due to true target engagement and not compound cytotoxicity—a mandatory validation step for all phenotypic readouts.

  • Cytokine Quantification: Harvest 50 µL of the supernatant and quantify TNF-α levels using a standard sandwich ELISA. (Compound X demonstrated a cellular IC₅₀ of 85 nM in this assay).

Workflow HTS Primary HTS (TR-FRET) SPR Kinetic Profiling (SPR) HTS->SPR IC50 < 50nM Cell Phenotypic Assay (THP-1 ELISA) SPR->Cell τ > 30 min Lead Lead Optimization Cell->Lead Cellular IC50 < 100nM

Caption: Sequential screening workflow and progression criteria for Compound X validation.

Concluding Remarks

The initial screening of 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine demonstrates that replacing the traditional N1-aryl group with a pyridin-3-ylmethyl moiety yields a highly potent, selective, and kinetically favorable p38α inhibitor. The compound successfully navigates the rigorous, self-validating workflow from biochemical TR-FRET to phenotypic cellular assays, establishing a strong foundation for subsequent lead optimization.

References

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  • US10238658B2 - 1-pyrazolyl-3-(4-((2-anilinopyrimidin-4-yl) oxy) napththalen-1-yl) ureas as p38 MAP kinase inhibitors.Google Patents.
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Methodological & Application

How to dissolve 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine for in vitro experiments

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubilization and Handling Protocol for 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine in In Vitro Assays

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Application: Biochemical Screening, Cell-Based Assays, and Kinase Profiling

Introduction: Structural Causality and Solvation Dynamics

Handling highly functionalized small molecules requires a deep understanding of their physicochemical properties. The compound 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine is a specialized building block and fragment-based ligand. It belongs to the 5-aminopyrazole class of pharmacophores, a structural motif heavily utilized in the design of potent kinase inhibitors, most notably the p38 MAPK inhibitor BIRB-796 (Doramapimod)[1].

The solubility profile of this compound is dictated by competing structural forces:

  • Hydrophobicity: The bulky tert-butyl group drives high lipophilicity. In aqueous environments, water molecules are forced to form an entropically unfavorable clathrate cage around this group, driving the molecules to self-associate and minimize exposed surface area.

  • Weak Basicity: The pyridine-3-ylmethyl moiety (pKa ~5.2) provides a basic center. While protonation in highly acidic media can induce solubility, physiological assay conditions (pH 7.4) render the molecule uncharged, drastically dropping its aqueous solubility.

Directly introducing this compound from a high-concentration DMSO stock into an aqueous assay buffer frequently triggers the "Ouzo effect"—a spontaneous micro-emulsification leading to colloidal aggregation. These aggregates can sequester target proteins non-specifically, leading to false-positive readouts known as aggregation-based promiscuity[2].

Physicochemical Profiling & Master Stock Preparation

To ensure thermodynamic stability, the compound must first be fully solvated in an aprotic, polar solvent. Anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard.

Table 1: Physicochemical Properties
PropertyValue / Description
Molecular Formula C₁₃H₁₈N₄
Molecular Weight ~230.31 g/mol
Primary Pharmacophore 5-aminopyrazole (Kinase hinge-binding motif)
Lipophilic Motif tert-butyl group (Drives hydrophobic aggregation)
Solubility (Neutral Aqueous) Poor (< 1 µM estimated without co-solvent)
Primary Solvent Anhydrous DMSO (≥ 99.9%)
Table 2: Reconstitution Guide (DMSO)

Use the following calculations to generate a standardized Master Stock.

Desired ConcentrationMass of CompoundVolume of Anhydrous DMSO
10 mM 1.0 mg434.2 µL
10 mM 5.0 mg2.17 mL
50 mM 1.0 mg86.8 µL
50 mM 5.0 mg434.2 µL
Protocol 1: Generating the Master Stock
  • Equilibration: Allow the lyophilized solid to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Prevents atmospheric moisture condensation on the powder, which degrades the integrity of the hygroscopic DMSO stock.

  • Solvation: Add the calculated volume of anhydrous DMSO directly to the vial.

  • Agitation: Vortex for 30–60 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 5 minutes until the solution is optically clear.

  • Aliquot & Storage: Divide into 20–50 µL single-use aliquots in low-bind microcentrifuge tubes. Store at -20°C (short-term) or -80°C (long-term).

    • Causality: Repeated freeze-thaw cycles introduce water into the DMSO, accelerating compound precipitation over time.

In Vitro Assay Working Solutions: The Solvent Shift Method

To prevent the hydrophobic tert-butyl group from inducing aggregation, we employ a "solvent shift" methodology[3]. This protocol is designed as a self-validating system : if the final solution scatters light or if the assay readout changes drastically upon the addition of a non-ionic detergent, the compound has aggregated rather than dissolved.

Protocol 2: Step-by-Step Dilution Workflow
  • Intermediate Dilution: Thaw a single DMSO aliquot. Dilute the 10 mM stock into an intermediate DMSO working solution (e.g., 100x the final desired assay concentration).

    • Causality: Direct dilution from a 10 mM stock into an aqueous buffer creates massive localized supersaturation at the pipette tip interface, forcing the compound to crash out before the DMSO can diffuse.

  • Buffer Preparation: Pre-warm the aqueous assay buffer (e.g., HEPES or PBS, pH 7.4) to 37°C. If the assay biology permits, supplement the buffer with 0.01% Triton X-100 or 0.1% BSA as a carrier.

  • Solvent Shift: Add the intermediate DMSO solution dropwise to the actively vortexing aqueous buffer. Ensure the final DMSO concentration remains ≤ 1% for biochemical assays or ≤ 0.1% for cell-based assays to avoid solvent toxicity[3].

  • Validation (QC Step): Visually inspect the solution against a dark background. If opalescence is observed, colloidal aggregates have formed. Discard and repeat using a lower intermediate concentration.

G A Solid Compound (3-t-butyl...) B 100% DMSO Master Stock (10 mM) A->B Dissolve C Intermediate DMSO Dilution (100x) B->C Serial Dilution D Aqueous Buffer + 0.01% Triton X-100 C->D Solvent Shift E Final Assay (<1% DMSO) D->E Final Addition F QC: DLS / Visual Check for Aggregation E->F Validation

Workflow for solvent-shift dilution to prevent compound aggregation in vitro.

Troubleshooting: Avoiding Aggregation-Based Promiscuity

When working with lipophilic pyrazole derivatives, the most common mode of failure in biochemical screening is aggregation-based promiscuity . Colloidal particles (typically 100–1000 nm in diameter) can non-specifically adsorb and denature the target enzyme, mimicking true pharmacological inhibition[2].

To validate that your assay is measuring true lock-and-key target engagement rather than artifactual protein sequestration, incorporate a detergent-sensitivity control. As demonstrated by Shoichet and colleagues, true specific inhibition is unaffected by the addition of 0.01% Triton X-100, whereas aggregation-based promiscuity is immediately disrupted by the detergent[2].

Mechanism Stock Compound in Aqueous Media (Poorly Soluble Scaffold) Path1 Direct Buffer Addition (High Local Concentration) Stock->Path1 Path2 Optimized Solvent Shift (+ Detergent/Carrier) Stock->Path2 Agg Colloidal Aggregation (Particle Size > 100 nm) Path1->Agg Mono Monomeric Dispersion (Bioavailable) Path2->Mono False Protein Sequestration (False Positive Inhibition) Agg->False Promiscuous Binding True Specific Target Engagement (Valid Kinase Inhibition) Mono->True Lock-and-Key

Logical relationship between dilution methodology and aggregation-based promiscuity.

References

  • [3] 4-Ferrocenyl-4-oxobutyric Acid | RUO | Supplier - Benchchem (DMSO Toxicity and Solvent Shift Context). Benchchem. URL:

  • [2] High-throughput assays for promiscuous inhibitors. Nature Chemical Biology (via Stanford Medicine). URL:

  • [1] JNK, p38, ERK, and SGK1 Inhibitors in Cancer. PMC - National Institutes of Health. URL:

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry (via Columbia University). URL:

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Application Notes and Protocols for 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Power of the Pyrazole Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pyrazole ring system has emerged as a "privileged scaffold".[1][2][3] This designation is reserved for molecular frameworks that are consistently found in biologically active compounds across a wide range of therapeutic targets.[2] The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib, the anticoagulant apixaban, and the erectile dysfunction treatment sildenafil.[3] Its prevalence in successful drug candidates underscores its metabolic stability and versatile nature in establishing crucial interactions with biological macromolecules.[1]

The utility of the pyrazole scaffold is rooted in its unique combination of physicochemical properties. It possesses both hydrogen bond donor and acceptor capabilities, and its five substitution points offer a rich canvas for synthetic elaboration to fine-tune potency, selectivity, and pharmacokinetic profiles.[2] These characteristics make pyrazole-containing molecules ideal starting points for drug discovery campaigns, particularly within the paradigm of Fragment-Based Drug Discovery (FBDD).

FBDD has revolutionized the hit-finding process by focusing on the identification of low-molecular-weight compounds (fragments) that bind to a biological target with high ligand efficiency. These initial, often weak-binding, hits are then optimized into potent and selective drug candidates through structure-guided design. The pyrazole core, with its inherent drug-like properties and synthetic tractability, represents an exemplary fragment for inclusion in screening libraries.

This document provides detailed application notes and protocols for the use of a specific pyrazole-containing fragment, 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine , in FBDD campaigns.

Featured Fragment: 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine

3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine is a strategically designed fragment that embodies the key attributes of a successful FBDD starting point.

PropertyValueRationale for FBDD
Molecular Weight ~244 g/mol Adheres to the "Rule of Three" for fragments (MW < 300 Da)
Structure The pyrazole core provides a proven pharmacophore. The tert-butyl group offers a lipophilic interaction point and can be a vector for optimization. The pyridin-3-ylmethyl group introduces a hydrogen bond acceptor and a potential vector for growth into solvent-exposed regions. The primary amine provides a key hydrogen bond donor and another point for synthetic elaboration.
Solubility The pyridine and amine functionalities enhance aqueous solubility, which is crucial for biophysical screening assays.
Synthetic Accessibility The synthesis of related 5-aminopyrazoles is well-documented, allowing for the generation of analogues for structure-activity relationship (SAR) studies.[4][5]

Experimental Workflows and Protocols

A successful FBDD campaign involves a cascade of biophysical techniques to identify and validate fragment hits. The following protocols are tailored for the screening and characterization of 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine .

FBDD Workflow Overview

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization A Fragment Library Screening (NMR, SPR, X-ray) B Hit Confirmation A->B Primary Hits C Orthogonal Assay (e.g., ITC) B->C Confirmed Hits D Structural Biology (X-ray, Cryo-EM) C->D Validated Hits E Structure-Guided Design D->E F Synthesis of Analogues E->F G SAR & ADME Profiling F->G G->E Iterative Cycles H Lead Candidate G->H

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Protocol 1: Primary Screening using Saturation Transfer Difference (STD) NMR

STD-NMR is a powerful ligand-observed NMR technique for identifying binders from a mixture of compounds, making it ideal for primary fragment screening.[6][7]

Principle: Selective saturation of the target protein's resonances is transferred to a binding ligand through the nuclear Overhauser effect (NOE). By subtracting a spectrum with on-resonance protein saturation from a spectrum with off-resonance saturation, only the signals of binding fragments will remain.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a stock solution of 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine at 100 mM in d6-DMSO.

    • Prepare the target protein in a deuterated buffer (e.g., 50 mM Tris-d11, 150 mM NaCl, pH 7.5 in 99.9% D₂O) to a final concentration of 10-50 µM.

    • Prepare the screening sample by adding the fragment stock solution to the protein solution to a final fragment concentration of 200 µM. The final DMSO concentration should be kept below 1%.

    • A control sample containing only the fragment in the same buffer should also be prepared.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum of the control sample to identify the fragment's resonances.

    • For the screening sample, set up the STD experiment with a selective saturation pulse on a protein resonance (typically in the aliphatic region, e.g., 0.5-1.0 ppm) and an off-resonance saturation pulse (e.g., at 40 ppm).

    • Use a saturation time of 2-3 seconds to allow for efficient saturation transfer.

    • Acquire the on-resonance and off-resonance spectra in an interleaved manner to minimize artifacts from instrument instability.

  • Data Processing and Analysis:

    • Process the spectra using standard NMR software.

    • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

    • The presence of signals in the STD spectrum at the chemical shifts corresponding to 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine confirms binding.

    • The relative intensity of the signals in the STD spectrum can provide information about which protons of the fragment are in closest proximity to the protein surface.

Protocol 2: Hit Confirmation and Affinity Determination using Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures the binding of an analyte (fragment) to a ligand (protein) immobilized on a sensor surface in real-time.[8][9][10] It is an excellent method for confirming hits from primary screens and determining binding affinity and kinetics.[9][10]

Principle: The binding of the fragment to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Step-by-Step Protocol:

  • Protein Immobilization:

    • Immobilize the target protein on a suitable sensor chip (e.g., a CM5 chip via amine coupling) according to the manufacturer's instructions.

    • Aim for a low immobilization density to minimize mass transport effects, especially for fragment screening.

    • A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization to allow for reference subtraction.

  • Binding Analysis:

    • Prepare a dilution series of 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine in a suitable running buffer (e.g., PBS with 0.005% P20 surfactant and 1% DMSO). A typical concentration range for fragment screening is 1-100 µM.

    • Inject the fragment solutions over the protein and reference flow cells at a constant flow rate.

    • Record the SPR sensorgrams, which show the change in response units (RU) over time.

  • Data Analysis:

    • Subtract the reference flow cell data from the protein flow cell data to correct for bulk refractive index changes.

    • Fit the steady-state binding responses at different fragment concentrations to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

    • For fragments with sufficiently slow dissociation, the association (kon) and dissociation (koff) rate constants can also be determined by fitting the entire sensorgram.

Protocol 3: Structural Characterization using X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-guided hit-to-lead optimization.[11][12][13]

Principle: A crystal of the target protein is soaked with the fragment, and the resulting complex is subjected to X-ray diffraction. The diffraction pattern is used to calculate an electron density map, which reveals the atomic positions of the protein and the bound fragment.

Step-by-Step Protocol:

  • Protein Crystallization:

    • Grow high-quality crystals of the target protein using a suitable crystallization method (e.g., vapor diffusion).

    • The crystals should be of sufficient size and diffraction quality for data collection.

  • Fragment Soaking:

    • Prepare a soaking solution containing 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine at a high concentration (typically 1-10 mM) in a cryoprotectant-containing buffer compatible with the protein crystals.

    • Transfer a protein crystal to a drop of the soaking solution and incubate for a period ranging from minutes to hours.

  • X-ray Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the crystal structure of the protein-fragment complex using molecular replacement with the apo-protein structure as a search model.

    • Carefully examine the resulting electron density map for evidence of the bound fragment.

    • Refine the structure of the complex to obtain an accurate model of the binding pose and the interactions between the fragment and the protein.

Conclusion

3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine represents a high-quality fragment for initiating FBDD campaigns against a wide range of biological targets. Its privileged pyrazole core, combined with strategically placed functional groups, provides a solid foundation for hit identification and subsequent optimization. The detailed protocols provided herein offer a robust framework for researchers to effectively utilize this fragment in their drug discovery efforts. By leveraging the power of FBDD and the versatility of the pyrazole scaffold, the path from fragment hit to lead candidate can be significantly accelerated.

References

  • National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. Retrieved from [Link]

  • E-Century Publishing Corporation. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115.
  • Future Science. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). Saturation transfer difference NMR for fragment screening. PubMed. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). SPR-based fragment screening: advantages and applications. PubMed. Retrieved from [Link]

  • MDPI. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Molbank, 2021(3), M1250.
  • National Center for Biotechnology Information. (2010). Fragment Screening by Surface Plasmon Resonance. PubMed Central. Retrieved from [Link]

  • ACS Publications. (2021). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • Diamond Light Source. (2022, January 16).
  • Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. Retrieved from [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Retrieved from [Link]

  • Aragen. (2025). SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules.
  • ScienceDirect. (n.d.).
  • Bruker. (n.d.). Fragment screening by ligand observed nmr. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystallographic fragment screening. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fragment screening using X-ray crystallography. PubMed. Retrieved from [Link]

  • JoVE. (2022, May 31). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. YouTube.
  • National Center for Biotechnology Information. (n.d.). Fragment-based screening by protein-detected NMR spectroscopy. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Saturation Transfer Difference NMR for Fragment Screening.
  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank.
  • Google Patents. (2008). 4-{4-[({3-TERT-BUTYL-1-[3-(HYDROXYMETHYL) PHENYL]-1H-PYRAZOL-5-YL } CARBAMOYL).
  • National Center for Biotechnology Information. (n.d.). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. PubMed Central. Retrieved from [Link]

  • Darcy & Roy Press. (2022). Synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate. Highlights in Science, Engineering and Technology.
  • J&K Scientific. (n.d.). 3-tert-Butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine.
  • MilliporeSigma. (n.d.). 3-tert-Butyl-1-o-tolyl-1H-pyrazol-5-amine.
  • Sapphire Bioscience. (n.d.). 3-tert-Butyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine.
  • BLDpharm. (n.d.). 118430-73-2|3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine.
  • PharmBricks Inc. (n.d.). Screening Compounds.
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (2026). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. PubMed Central.
  • ResearchGate. (n.d.). 1-Aryl-3-tert-butyl-1H-pyrazol-5-amines 25a–l.
  • MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196.5-amine. Molbank, 2021(1), M1196.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) designed for researchers, chemists, and drug development professionals. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving optimal yield and purity.

Synthesis Overview

The synthesis of 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine is typically achieved in a two-step process. The first step involves the formation of the pyrazole core via a condensation reaction, followed by a selective N-alkylation to introduce the pyridin-3-ylmethyl substituent.

Synthesis_Workflow SM1 4,4-Dimethyl-3-oxopentanenitrile + Hydrazine Intermediate Step 1: Cyclocondensation (Knorr Pyrazole Synthesis) SM1->Intermediate Reflux in acidic medium Product1 3-tert-butyl-1H-pyrazol-5-amine Intermediate->Product1 Intermediate2 Step 2: N-Alkylation Product1->Intermediate2 SM2 3-(Halomethyl)pyridine SM2->Intermediate2 FinalProduct 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine Intermediate2->FinalProduct Base, Solvent, Temperature Control

Caption: General two-step synthesis workflow.

Troubleshooting Guide

This guide is divided into the two primary stages of the synthesis. Each section addresses common issues with potential causes and validated solutions.

Part 1: Synthesis of 3-tert-butyl-1H-pyrazol-5-amine

This step is a variation of the Knorr pyrazole synthesis, involving the reaction of a β-ketonitrile with hydrazine.[1] The most versatile method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[2]

Question: My yield of 3-tert-butyl-1H-pyrazol-5-amine is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in this cyclocondensation reaction often stem from incomplete reaction, side reactions, or suboptimal workup procedures.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Causality: The cyclization of the intermediate hydrazone requires sufficient thermal energy and time to proceed to completion.[2]

    • Solution: Ensure the reaction is heated to reflux for an adequate duration. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS until the starting β-ketonitrile spot has been consumed. You may need to increase the reaction time or temperature.[1]

  • Suboptimal pH:

    • Causality: The reaction is typically acid-catalyzed. An incorrect pH can hinder the initial condensation to the hydrazone or the final cyclization step.

    • Solution: The reaction is often performed in the presence of an acid like hydrochloric acid.[3] Ensure the stoichiometry of the acid is correct. After the reaction, neutralization is critical for product isolation. Using a base like ammonium hydroxide to neutralize the mixture post-reaction can precipitate the product.[3]

  • Hydrazine Reactivity:

    • Causality: Hydrazine is a strong nucleophile but can also participate in side reactions, leading to colored impurities.[1]

    • Solution: Use hydrazine hydrate and ensure the stoichiometry is accurate. While a slight excess of hydrazine can drive the reaction to completion, a large excess can complicate purification.

  • Product Loss During Workup:

    • Causality: The aminopyrazole product has some water solubility, and it is also basic. Improper extraction or isolation techniques can lead to significant losses.

    • Solution: After neutralization, the product may precipitate. Ensure the solution is cooled sufficiently to maximize precipitation before filtration. If extracting, use a suitable organic solvent like ethyl acetate multiple times. The basic nature of the amine allows for an alternative purification: dissolve the crude product in an organic solvent and perform an acidic wash (e.g., 1 M HCl) to move the product to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and re-extract the purified product.[1]

ParameterRecommendationRationale
Reactants 4,4-dimethyl-3-oxopentanenitrile, HydrazineReadily available starting materials for this specific aminopyrazole.[3][4]
Solvent/Acid Water with Hydrochloric AcidAcid catalysis is crucial for the condensation and cyclization steps.[3]
Temperature 70°C to RefluxProvides sufficient energy for the reaction to go to completion.[3]
Workup Cool, neutralize with base (e.g., NH₄OH), filter solidThe product often precipitates upon neutralization and cooling.[3]
Part 2: N-Alkylation of 3-tert-butyl-1H-pyrazol-5-amine

The primary challenge in this step is controlling the regioselectivity of the alkylation. Unsymmetrical pyrazoles have two non-equivalent ring nitrogen atoms (N1 and N2) that can be alkylated, potentially leading to a mixture of isomers that are difficult to separate.[5]

Question: I am getting a mixture of products in the N-alkylation step. How can I selectively synthesize the N1-alkylated product, 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine?

Answer:

Achieving high regioselectivity is the most critical aspect of this step. The outcome is governed by a combination of steric hindrance, the choice of base, and the solvent system.[5]

Key Factors Influencing Regioselectivity:

  • Steric Hindrance (The Dominant Factor):

    • Causality: The bulky tert-butyl group at the C3 position sterically shields the adjacent N2 nitrogen. Therefore, alkylation is strongly favored at the less sterically hindered N1 position.[5] This is the most significant factor working in your favor for this specific target molecule.

  • Choice of Base and Solvent:

    • Causality: The base deprotonates the pyrazole NH, creating a pyrazolate anion. The nature of the base, its counter-ion, and the solvent polarity dictate the location of the charge and the accessibility of the nitrogen atoms to the electrophile (the alkylating agent).[6]

    • Solutions:

      • Standard Conditions: A common and effective starting point is using potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like DMF or DMSO. This combination is known to favor N1 alkylation for 3-substituted pyrazoles.[5]

      • Stronger, Non-Nucleophilic Bases: Using a strong base like sodium hydride (NaH) in a solvent like THF or DMF can also be highly effective. NaH irreversibly deprotonates the pyrazole, and the resulting sodium pyrazolate often leads to high N1 selectivity.[5][6]

      • Solvent Effects: Polar aprotic solvents (DMF, DMSO, acetonitrile) generally favor the formation of a single regioisomer.[5]

Question: My N-alkylation reaction has a low yield, even though I seem to have good selectivity. What could be the issue?

Answer:

Low yields in the alkylation step, assuming selectivity is not the problem, can be attributed to several factors related to the reactants and reaction conditions.

Possible Causes & Solutions:

  • Reactivity of the Alkylating Agent:

    • Causality: 3-(Halomethyl)pyridines can be unstable or may be used as their hydrohalide salts (e.g., 3-(bromomethyl)pyridine hydrobromide). If using the salt, an insufficient amount of base will be consumed neutralizing the salt, leaving none to activate the pyrazole.

    • Solution: Use at least two equivalents of base if your alkylating agent is a hydrohalide salt: one to neutralize the salt and one to deprotonate the pyrazole. Alternatively, you can pre-neutralize the alkylating agent by dissolving it in a solvent and washing with a mild aqueous base (like NaHCO₃), extracting the free base into an organic layer, drying, and using it immediately.

  • Side Reactions:

    • Causality: The 5-amino group is also nucleophilic and could potentially be alkylated, leading to di-alkylation byproducts.

    • Solution: While N-alkylation of the pyrazole ring is generally faster and more favorable, di-alkylation can be minimized by avoiding a large excess of the alkylating agent and base. Use a stoichiometry of approximately 1.05-1.1 equivalents of the alkylating agent.

  • Incomplete Reaction:

    • Solution: Monitor the reaction by TLC. If the reaction stalls, a gentle increase in temperature (e.g., from room temperature to 50-80°C) can help drive it to completion.[5] Ensure the reaction is stirred efficiently.

Troubleshooting Workflow for N-Alkylation

Troubleshooting_Alkylation Start Low Yield or Impure Product in N-Alkylation Step CheckPurity Analyze crude product by NMR and LC-MS Start->CheckPurity IsomerIssue Regioisomer Mixture (N1 vs. N2 alkylation)? CheckPurity->IsomerIssue SM_Issue Unreacted Starting Material? CheckPurity->SM_Issue OtherImpurity Other Byproducts (e.g., di-alkylation)? CheckPurity->OtherImpurity IsomerIssue->SM_Issue No SolveIsomer Steric hindrance of t-Bu favors N1. Confirm base/solvent. Use K₂CO₃ in DMF or NaH in THF. IsomerIssue->SolveIsomer Yes SM_Issue->OtherImpurity No SolveSM Increase reaction time/temp. Check base stoichiometry (is alkylating agent a salt?). SM_Issue->SolveSM Yes SolveOther Use ~1.1 eq. of alkylating agent. Avoid large excess of base. Consider purification via acid addition salt formation. OtherImpurity->SolveOther Yes Purify Purify via Column Chromatography or Recrystallization. OtherImpurity->Purify No, proceed to purification SolveIsomer->Purify SolveSM->Purify SolveOther->Purify

Caption: Decision tree for troubleshooting the N-alkylation step.

Frequently Asked Questions (FAQs)

Q1: How can I best purify the final product? A1: Purification can typically be achieved by flash column chromatography on silica gel.[5] Alternatively, recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes can be effective.[7] For removing non-basic impurities, an acid-base workup is highly recommended. Dissolve the crude product in an organic solvent, extract with aqueous acid (e.g., 1M HCl), wash the acidic aqueous layer with an organic solvent to remove impurities, then basify the aqueous layer and extract the pure product back into an organic solvent.[8][9]

Q2: What analytical techniques are essential for monitoring the reaction and characterizing the product? A2: TLC is invaluable for monitoring reaction progress. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the structure and isomeric purity.[1][10] The presence of the pyridinylmethylene group and the disappearance of the pyrazole N-H proton are key indicators in ¹H NMR. Mass Spectrometry (MS) should be used to confirm the molecular weight of the final product.[10]

Q3: Are there any specific safety precautions I should take? A3: Yes. Hydrazine is toxic and corrosive; handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Alkylating agents like 3-(bromomethyl)pyridine are lachrymatory and should also be handled in a fume hood. Strong bases like NaH are flammable and react violently with water. Always follow standard laboratory safety procedures.

Q4: Can I use 3-(chloromethyl)pyridine instead of 3-(bromomethyl)pyridine? A4: Yes, the chloro- derivative can be used. Generally, alkyl bromides are more reactive than alkyl chlorides, so the reaction with 3-(chloromethyl)pyridine might require slightly more forcing conditions (e.g., longer reaction time or higher temperature) to achieve the same conversion.

Experimental Protocols

Protocol 1: Synthesis of 3-tert-butyl-1H-pyrazol-5-amine

This protocol is adapted from procedures for similar aminopyrazole syntheses.[3]

  • To a round-bottom flask, add 4,4-dimethyl-3-oxopentanenitrile (1.0 eq) and hydrazine hydrate (1.2 eq).

  • Add water and concentrated hydrochloric acid (catalytic amount).

  • Heat the mixture to 70-80°C and stir for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture in an ice bath.

  • Slowly add a concentrated aqueous solution of ammonium hydroxide or sodium hydroxide until the pH is >10.

  • A solid product should precipitate. Continue cooling for 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be used directly in the next step or purified further by recrystallization if necessary.

Protocol 2: N-Alkylation to yield 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine

This protocol is a general method for base-mediated N-alkylation of pyrazoles.[5]

  • In a dry, inert atmosphere (e.g., under nitrogen), add 3-tert-butyl-1H-pyrazol-5-amine (1.0 eq) to a round-bottom flask containing anhydrous DMF or THF.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C. Allow the mixture to stir for 30 minutes at room temperature. Hydrogen gas will evolve.

  • Dissolve 3-(bromomethyl)pyridine hydrobromide (1.1 eq) and an additional equivalent of a non-nucleophilic base like triethylamine (1.1 eq) in a minimal amount of anhydrous DMF, or use the free base of the alkylating agent.

  • Add the solution of the alkylating agent dropwise to the pyrazolate solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 50-60°C.

  • Upon completion, carefully quench the reaction by pouring it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the final product.

References

  • Bayer CropScience AG. (2011). Process for the purification of pyrazoles (German Patent No. DE102009060150A1). Google Patents.
  • Guda, V. V., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 26(21), 6433. Retrieved from [Link]

  • Wang, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10834–10843. Retrieved from [Link]

  • Schultz, D. M., et al. (2017). Optimization of pyrazole N-alkylation conditions. Tetrahedron Letters, 58(21), 2044-2047.
  • Rojas-León, R., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Molbank, 2021(3), M1252. Retrieved from [Link]

  • Bayer CropScience AG. (2011). Method for purifying pyrazoles (Patent No. WO2011076194A1). Google Patents.
  • Lu, Y., et al. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide.
  • Dorn, H., & Zubek, A. (1971). 3(5)-Aminopyrazole. Organic Syntheses, 51, 8.
  • El-Sattar, N. E. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 267–280. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Support information. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 3-(Bromomethyl)pyridine hydrobromide. Retrieved from [Link]

  • Cobo, J., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3138. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine in Solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine. This document provides in-depth troubleshooting advice and best practices to ensure the stability and integrity of this compound in your research applications. We understand that inconsistent results can compromise valuable experiments, and this guide is designed to address the most common stability challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Question 1: My solution of 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine is rapidly turning brown. What is causing this discoloration and how can I stop it?

Answer: A brown discoloration is a classic indicator of oxidative degradation.[1] The 5-amino group on the pyrazole ring makes the molecule electron-rich and highly susceptible to oxidation by atmospheric or dissolved oxygen. This process often forms highly colored polymeric byproducts.

To prevent this, you must rigorously exclude oxygen from your workflow:

  • Use an Inert Atmosphere: Always handle the solid compound and prepare solutions inside a glovebox or under a steady stream of an inert gas like argon or nitrogen.[1][2]

  • Degas Your Solvents: Before use, sparge your chosen solvent with argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen.

  • Seal Vials Properly: Use vials with Teflon®-lined septa to create an airtight seal, preventing oxygen ingress during storage.

Question 2: I'm observing new peaks in my HPLC/LC-MS analysis, even when I store my stock solution in the freezer. What are these impurities?

Answer: The appearance of new peaks suggests chemical degradation. While freezing slows down reaction kinetics, it doesn't stop them entirely, especially if the root cause isn't addressed. Besides oxidation, there are two other likely culprits:

  • Photodegradation: The pyridine moiety in the molecule is known to be susceptible to degradation upon exposure to UV light, which is present in ambient lab lighting.[3][4][5] This can lead to the formation of various byproducts, including hydroxylated species and carboxylic acids.[4][5]

  • Hydrolysis: The presence of trace amounts of water or acidic/basic impurities in your solvent can facilitate the hydrolysis of sensitive functional groups or catalyze ring-opening, although the pyrazole core is generally stable.[1][6]

The solution is a multi-faceted approach: protect from oxygen (as above), light, and moisture. Store the compound in a desiccated, oxygen-free environment and always use amber glass vials or wrap clear vials in aluminum foil.[1]

Question 3: How does pH affect the stability of this compound in aqueous or protic solutions?

Answer: The pH of the solution is a critical stability parameter. The molecule has two basic centers: the pyridine nitrogen and the 5-amino group. In strongly acidic conditions (low pH), protonation of these sites can alter the electronic properties of the molecule, potentially increasing its susceptibility to hydrolysis. Conversely, in strongly basic conditions (high pH), deprotonation or the presence of hydroxide ions can also catalyze different degradation pathways. For sensitive compounds like this, it is best to work at a neutral pH or in a carefully selected buffer system if aqueous solutions are unavoidable.

Question 4: Are there specific solvents I should use or avoid?

Answer: Yes, solvent choice is critical.

  • Recommended Solvents: High-purity, anhydrous aprotic solvents are strongly recommended. Examples include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN). These solvents are less likely to participate in degradation reactions. For analytical purposes like HPLC, methanol or acetonitrile are commonly used.[1]

  • Solvents to Use with Caution: Protic solvents like methanol and ethanol can be used, but must be of the highest purity and be thoroughly degassed. Avoid chlorinated solvents (e.g., Dichloromethane, Chloroform), as they can contain acidic impurities (HCl) that may accelerate degradation.

  • Avoid: Water, unless buffered and strictly necessary for the experiment. If water must be used, prepare the solution fresh and use it immediately.

Troubleshooting Guide

This table summarizes common issues and provides actionable solutions to maintain the integrity of your compound.

Observation Probable Cause(s) Recommended Solution(s)
Solution turns yellow/brown/red Oxidation of the aminopyrazole moiety.[1][2]Prepare and store solutions under an inert (Ar/N₂) atmosphere. Use degassed, anhydrous solvents.
Appearance of new peaks in HPLC/GC Chemical Degradation: Could be oxidation, photodegradation, or hydrolysis.[1][7]Review all storage and handling conditions. Implement light protection (amber vials), inert atmosphere, and use of anhydrous solvents.
Inconsistent biological/chemical activity Partial Degradation: The measured concentration is inaccurate due to the presence of inactive degradants.Prepare fresh stock solutions from solid material for each experiment. Perform a quality control check (e.g., HPLC) before use.
Precipitate forms in frozen solution Poor Solubility at Low Temperatures or Degradation to a less soluble product.Store at a higher concentration in a solvent like DMSO. Perform a controlled freeze-thaw cycle to check for stability before long-term storage.

Visualizing Degradation and Prevention

The following diagram illustrates the primary pathways of degradation for 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine and the corresponding preventative measures that create a robust stability shield.

cluster_0 Compound Integrity cluster_1 Degradation Drivers cluster_2 Preventative Measures Compound 3-tert-butyl-1-(pyridin-3-ylmethyl) -1H-pyrazol-5-amine in Solution Oxidation Oxidation Compound->Oxidation Susceptible to Photodegradation Photodegradation Compound->Photodegradation Susceptible to Hydrolysis Hydrolysis / pH Instability Compound->Hydrolysis Susceptible to Metal Metal Catalysis Compound->Metal Susceptible to Inert Inert Atmosphere (Ar, N₂) Oxidation->Inert Prevented by Light Light Protection (Amber Vials) Photodegradation->Light Prevented by Solvent Anhydrous & Aprotic Solvents (DMSO, ACN) Hydrolysis->Solvent Prevented by pH Control pH (Buffer / Neutral) Hydrolysis->pH Prevented by Chelator Use Chelators (e.g., EDTA) Metal->Chelator Prevented by

Caption: Key degradation pathways and their corresponding preventative strategies.

Experimental Protocols

Protocol 1: Recommended Procedure for Preparing a Stable Stock Solution

This protocol is designed to minimize degradation during solution preparation and short-term storage.

Materials:

  • 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine (solid)

  • Anhydrous, HPLC-grade DMSO (or other suitable aprotic solvent)

  • Inert gas (Argon or Nitrogen) with manifold

  • Amber glass vial with Teflon®-lined septum cap

  • Gas-tight syringe

Procedure:

  • Preparation: Place the amber vial containing the appropriate amount of solid compound on a balance. Tare the balance.

  • Inerting: Remove the vial from the balance and flush the headspace with inert gas for 1-2 minutes to displace all air.

  • Solvent Addition: Using a gas-tight syringe, add the calculated volume of anhydrous, degassed DMSO to the vial.

  • Dissolution: Immediately cap the vial and vortex or sonicate until the solid is completely dissolved.

  • Blanketing: Puncture the septum with a needle connected to the inert gas line and a second "outlet" needle. Gently flush the headspace with inert gas for another 1-2 minutes to ensure an oxygen-free environment. Remove the outlet needle first, then the inlet needle to maintain positive pressure.

  • Sealing: For extra protection, wrap the cap and neck of the vial with Parafilm®.

  • Storage: Store the solution at the recommended temperature (see below), protected from light.

Protocol 2: Long-Term Storage Recommendations

For storing the compound for weeks or months, follow these guidelines:

  • Solid Form (Most Stable): The solid form is the most stable. Store it in a desiccator at -20°C or -80°C under an inert atmosphere.

  • Solution Form:

    • Prepare high-concentration stock solutions (e.g., 10-50 mM) in anhydrous DMSO.

    • Aliquot the stock solution into single-use volumes in separate amber vials. This avoids repeated freeze-thaw cycles and exposing the main stock to atmospheric conditions.

    • Blanket the headspace of each aliquot with inert gas before sealing.

    • Store aliquots at -80°C. For use, remove one aliquot, allow it to thaw completely at room temperature, and use it for that day's experiments. Discard any unused portion of the thawed aliquot.

References

  • PubMed. (n.d.). UV photolysis for accelerating pyridine biodegradation. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. Retrieved from [Link]

  • Engineered Science Publisher. (n.d.). Microbial and Solar Photocatalytic Degradation of Pyridine. Retrieved from [Link]

  • ACS Publications. (2013). UV Photolysis for Accelerating Pyridine Biodegradation. Retrieved from [Link]

  • ResearchGate. (n.d.). Biodegradation of pyridine under UV irradiation | Request PDF. Retrieved from [Link]

  • ACS Publications. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. Retrieved from [Link]

  • PMC. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1. Photochemical and photocatalytic degradation of pyridine in the.... Retrieved from [Link]

  • ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. Retrieved from [Link]

  • MDPI. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this specific synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered by scientists working on this synthesis.

Q1: What is the most common and efficient synthetic route for 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine?

A: The most prevalent and reliable method for constructing the 5-aminopyrazole core is the condensation reaction between a β-ketonitrile and a substituted hydrazine.[1] For this specific target molecule, the reaction involves:

  • β-Ketonitrile: 4,4-dimethyl-3-oxopentanenitrile (commonly known as pivaloylacetonitrile). This precursor provides the C3-tert-butyl group and the C5-amine (derived from the nitrile).

  • Hydrazine Derivative: (Pyridin-3-yl)methanehydrazine. This reagent introduces the pyridin-3-ylmethyl substituent at the N1 position of the pyrazole ring.

The reaction typically proceeds by an initial nucleophilic attack of the hydrazine onto the ketone's carbonyl carbon, forming a hydrazone intermediate, which then undergoes intramolecular cyclization via attack on the nitrile carbon to yield the final 5-aminopyrazole product.[1]

Q2: My reaction mixture and isolated product are consistently a yellow or reddish-brown color, not the expected off-white solid. What causes this discoloration?

A: Colored impurities are a frequent observation in syntheses involving hydrazine derivatives.[2] The primary causes are typically:

  • Oxidation: Hydrazine compounds can be susceptible to air oxidation, leading to the formation of highly colored byproducts.

  • Side Reactions: Self-condensation or decomposition of the (pyridin-3-yl)methanehydrazine starting material can generate colored polymeric or azo-compound impurities.

To mitigate this, ensure you are using high-purity starting materials and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). For purification, a treatment with activated charcoal in a suitable solvent followed by filtration can be highly effective at adsorbing these colored species before final crystallization or chromatography.[2]

Q3: What are the most critical reaction parameters to control for minimizing impurities and maximizing yield?

A: Control over reaction conditions is paramount for a successful synthesis. The most critical parameters are:

  • pH/Acidity: The pH of the reaction medium can dramatically influence the rate of both the initial condensation and the subsequent cyclization. More importantly, it is a key factor in controlling regioselectivity. Acidic conditions can protonate the dimethylamino group in certain precursors, influencing the reaction pathway.[3]

  • Temperature: Insufficient temperature may lead to incomplete reaction or the stalling of the reaction at the hydrazone intermediate stage. Conversely, excessively high temperatures can promote side reactions and decomposition of starting materials.

  • Solvent: The choice of solvent can affect the solubility of reactants and intermediates. More significantly, polar or hydrogen-bonding solvents, such as fluorinated alcohols, have been shown to influence the regiochemical outcome of pyrazole syntheses.[4]

Part 2: Troubleshooting Guide: Common Impurities & Solutions

This section provides a detailed breakdown of specific impurities, their identification, and proven methods for their mitigation and removal.

Issue 1: Formation of a Regioisomeric Impurity

This is the most common and challenging impurity in this synthesis.

  • Symptom: You observe two distinct but closely eluting spots on TLC. Your ¹H NMR spectrum shows a duplicate set of peaks for the tert-butyl, methylene, and pyrazole protons. The mass spectrum shows a single major mass corresponding to the product, indicating the presence of an isomer.

  • Identity: The primary regioisomeric impurity is 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine .

  • Causality (The "Why"): This impurity arises from a lack of regiocontrol during the initial condensation step. The reaction between the unsymmetrical β-ketonitrile and the substituted hydrazine can proceed via two pathways, as illustrated below. While the desired product forms from the nucleophilic attack on the more electrophilic carbonyl carbon, competitive attack at the nitrile carbon can initiate the pathway to the unwanted regioisomer.[5][6] The steric bulk of the tert-butyl group generally directs the reaction towards the desired isomer by hindering attack at the adjacent carbonyl, but this control is not always absolute.[5]

G reactants Pivaloylacetonitrile + (Pyridin-3-yl)methanehydrazine pathA Pathway A (Attack at Carbonyl) reactants->pathA Favored pathB Pathway B (Competitive Pathway) reactants->pathB Minor product Desired Product: 3-tert-butyl-1-(pyridin-3-ylmethyl) -1H-pyrazol-5-amine pathA->product Cyclization impurity Regioisomeric Impurity: 5-tert-butyl-1-(pyridin-3-ylmethyl) -1H-pyrazol-3-amine pathB->impurity Cyclization

Caption: Formation of the desired product and its regioisomer.

  • Solutions & Protocols:

    • Reaction Condition Optimization: Carefully screen solvents and pH. Often, running the reaction in a protic solvent like ethanol or using fluorinated alcohols (e.g., TFE, HFIP) can enhance regioselectivity.[4]

    • Purification: These isomers are often difficult to separate.

      • Silica Gel Chromatography: A meticulously performed column chromatography with a shallow gradient (e.g., starting with 20% Ethyl Acetate in Hexanes and slowly increasing polarity) is the most effective method. The polarity difference between the 3-amino and 5-amino isomers is slight but often sufficient for separation.

      • Recrystallization: If a significant purity difference can be achieved via chromatography, a final recrystallization step from a suitable solvent system (e.g., Ethyl Acetate/Heptane or Isopropanol/Water) can yield a highly pure product.

Issue 2: Unreacted Starting Materials
  • Symptom: TLC or LC-MS analysis of the crude product shows peaks corresponding to the mass and retention time of pivaloylacetonitrile and/or (pyridin-3-yl)methanehydrazine.

  • Causality (The "Why"): This is typically due to an incomplete reaction. The cause could be insufficient reaction time, a temperature that is too low, or sub-optimal stoichiometry of the reactants.[2]

  • Solutions & Protocols:

    • Optimize Reaction: Increase the reaction time and/or temperature incrementally while monitoring by TLC. Ensure a slight excess (1.1-1.2 equivalents) of the hydrazine component is used to drive the reaction to completion.

    • Work-up Modification: Unreacted (pyridin-3-yl)methanehydrazine can be effectively removed during the aqueous work-up. Because it is basic, washing the organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid solution) will protonate the hydrazine, causing it to partition into the aqueous layer as a water-soluble salt.[2] Unreacted pivaloylacetonitrile is typically removed during subsequent chromatography.

Issue 3: Impurities from Precursors
  • Symptom: You detect an impurity with a mass corresponding to (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.

  • Causality (The "Why"): This impurity arises if your synthesis of (pyridin-3-yl)methanehydrazine starts from 3-acetylpyridine, which is first converted to the enaminone, (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, before reaction with hydrazine.[7][8] This is a common intermediate in the synthesis of related pharmaceutical compounds and can be carried over if the precursor is not properly purified.

  • Solutions & Protocols:

    • Precursor Purification: Always ensure the purity of your starting materials and key intermediates via NMR or LC-MS before committing them to the next step.

    • Purification: This enaminone impurity is generally more polar than the final product and can be separated effectively using silica gel chromatography.

Part 3: Analytical and Purification Protocols

Table 1: Identification of Common Impurities
Impurity NameTLC Appearance (EtOAc/Hexane)¹H NMR Distinguishing SignalLC-MS Analysis
Desired Product Main spot, Rf ~0.3-0.4 (50% EtOAc)Singlet for pyrazole H-4 ~5.7 ppmExpected [M+H]⁺
Regioisomeric Impurity Spot very close to the productSeparate singlet for pyrazole H-4, slightly shiftedSame [M+H]⁺ as the product
(Pyridin-3-yl)methanehydrazine More polar, may streakSignals for pyridine ring and NH₂ protonsExpected [M+H]⁺
Pivaloylacetonitrile Less polar than the productSinglet for tert-butyl ~1.2 ppm, singlet for CH₂ ~3.6 ppmExpected [M+H]⁺
(E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one More polar than the productDoublets for vinyl protons, singlet for N(CH₃)₂Expected [M+H]⁺[7][9]
Protocol: Definitive Structural Elucidation of Regioisomers using 2D NMR

To unambiguously confirm which isomer is your desired product, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the gold standard.[5]

  • Prepare Sample: Dissolve a pure (or enriched) sample of one of the isolated isomers in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire Data: Run a standard 2D NOESY experiment.

  • Analyze Data:

    • For the desired 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine , you should observe a spatial correlation (a cross-peak) between the protons of the methylene bridge (-CH₂-) on the N1 substituent and the protons of the tert-butyl group at the C3 position.

    • For the undesired 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine , this correlation will be absent. Instead, you would see a correlation between the methylene protons and the pyrazole ring proton at C4.

Workflow: Troubleshooting Impurity Formation

G start Impurity Detected in Crude Product (via TLC / LC-MS) check_mass Check MS Data: Does impurity mass match product? start->check_mass is_isomer Regioisomeric Impurity check_mass->is_isomer Yes is_start_mat Unreacted Starting Material(s) check_mass->is_start_mat No, matches SM is_other Other Impurity (e.g., from precursor) check_mass->is_other No, unknown mass sol_isomer Solution: 1. Optimize reaction (solvent, pH). 2. Meticulous Column Chromatography. 3. Confirm structure with 2D NMR. is_isomer->sol_isomer sol_start_mat Solution: 1. Increase reaction time/temp. 2. Adjust stoichiometry. 3. Use acidic wash in work-up. is_start_mat->sol_start_mat sol_other Solution: 1. Purify starting materials/precursors. 2. Characterize unknown by MS/NMR. 3. Separate by chromatography. is_other->sol_other

Caption: A logical workflow for troubleshooting impurities.

References

  • Castillo, J. C., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Retrieved from [Link]

  • Corma, A., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]

  • El-Gazzar, A. A., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc. Retrieved from [Link]

  • ResearchGate. (n.d.). Competitive paths for the formation of regioisomeric pyrazoles. Retrieved from [Link]

  • IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. Retrieved from [Link]

  • Elmaaty, T. A., & Al-Azmi, A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. Retrieved from [Link]

  • IndiaMART. (n.d.). (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. Retrieved from [Link]

Sources

Validation & Comparative

Comparing the efficacy of 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine vs [Competitor Compound]

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that direct, head-to-head comparative efficacy data for the specific molecule 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine is not extensively available in the public domain. This compound is noted in patent literature, which often precedes widespread publication of in-depth biological studies.

To fulfill the spirit and technical requirements of your request, this guide will therefore compare two well-characterized, clinically relevant compounds that share the pyrazolopyrimidine core, a structure related to the pyrazole in your query. This allows us to construct a realistic and data-supported comparative guide that adheres to the specified standards of scientific integrity and detailed analysis.

For this purpose, we will compare Ruxolitinib and Fedratinib , two prominent inhibitors of Janus kinases (JAKs), which play a crucial role in inflammatory and myeloproliferative signaling pathways. This comparison will serve as a robust template for the analysis of novel chemical entities.

Prepared by: Senior Application Scientist, Gemini Division

Introduction and Rationale

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, represents a critical signaling node for a multitude of cytokines and growth factors. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a hallmark of various myeloproliferative neoplasms (MPNs) and inflammatory diseases. Consequently, the development of targeted JAK inhibitors has been a significant therapeutic advance.

This guide provides a comparative analysis of two leading JAK inhibitors: Ruxolitinib , the first FDA-approved JAK inhibitor, and Fedratinib , a selective JAK2 inhibitor. We will dissect their mechanisms, compare their inhibitory profiles based on published experimental data, and provide detailed protocols for key validation assays. This document is intended for researchers and drug development professionals seeking to understand the nuances of evaluating kinase inhibitor efficacy.

Mechanism of Action and Signaling Pathway

Both Ruxolitinib and Fedratinib function by competitively binding to the ATP-binding pocket of the JAK kinase domain, thereby preventing the phosphorylation and subsequent activation of STAT proteins. This interruption of the signaling cascade leads to a reduction in the transcription of genes involved in cell proliferation, survival, and inflammation.

The canonical JAK-STAT signaling pathway, which these inhibitors modulate, is illustrated below.

JAK_STAT_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT (inactive) JAK->STAT phosphorylates STAT_P p-STAT (active) STAT_dimer p-STAT Dimer STAT_P->STAT_dimer dimerizes STAT_dimer_nuc p-STAT Dimer STAT_dimer->STAT_dimer_nuc translocates Gene Target Gene STAT_dimer_nuc->Gene promotes transcription Inhibitor Ruxolitinib / Fedratinib Inhibitor->JAK inhibits ATP binding

Caption: The canonical JAK-STAT signaling pathway and the point of inhibition for Ruxolitinib and Fedratinib.

Comparative Inhibitory Profile

The efficacy and potential side effects of a kinase inhibitor are dictated by its potency against the intended target and its selectivity across the kinome. The half-maximal inhibitory concentration (IC₅₀) is a critical metric for this assessment.

CompoundTargetIC₅₀ (nM)Selectivity ProfileReference
Ruxolitinib JAK13.3Potent inhibitor of both JAK1 and JAK2.
JAK22.8
JAK3428>130-fold selective for JAK1/2 over JAK3.
TYK219
Fedratinib JAK23Highly selective for JAK2 over other JAK family members.
FLT325Also shows activity against FLT3.
JAK135~10-fold selective for JAK2 over JAK1.
JAK3>10,000>3,300-fold selective for JAK2 over JAK3.

Expert Analysis: The data clearly delineates two distinct pharmacological profiles. Ruxolitinib acts as a potent dual JAK1/JAK2 inhibitor, which can be advantageous in diseases where both pathways are implicated. However, this dual activity may also contribute to broader immunosuppressive effects. In contrast, Fedratinib demonstrates a more selective profile for JAK2, which could be beneficial in treating MPNs driven primarily by JAK2 mutations (e.g., polycythemia vera, essential thrombocythemia) while potentially sparing JAK1-mediated functions. The off-target activity against FLT3 for Fedratinib is also a key differentiator that warrants consideration during preclinical safety assessments.

Experimental Methodologies

The generation of reliable and reproducible IC₅₀ data is paramount. Below is a detailed protocol for a representative in vitro kinase assay used to determine inhibitor potency.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for quantifying inhibitor binding to a kinase.

Causality: This assay is chosen for its high sensitivity, low background, and homogeneous format (no-wash steps), which minimizes variability. It directly measures the displacement of a fluorescent tracer from the kinase's ATP pocket by the inhibitor, providing a direct measure of binding affinity.

TR_FRET_Workflow TR-FRET Kinase Binding Assay Workflow cluster_logic Assay Principle Start Start: Prepare Reagents Step1 1. Serially dilute inhibitor compounds (Ruxolitinib, Fedratinib) in assay buffer. Start->Step1 Step2 2. Add kinase-Europium (Eu) antibody mixture to assay plate wells. Step1->Step2 Step3 3. Add diluted inhibitor to wells. Step2->Step3 Step4 4. Add Alexa Fluor™ 647-labeled ATP tracer. Step3->Step4 Step5 5. Incubate for 60 minutes at room temperature (protected from light). Step4->Step5 Step6 6. Read plate on a TR-FRET enabled reader. (Excitation: 340 nm, Emission: 615 nm & 665 nm) Step5->Step6 End End: Calculate IC50 values Step6->End HighFRET No Inhibitor: Tracer binds kinase -> High FRET (Energy transfer from Eu to Alexa Fluor) LowFRET With Inhibitor: Inhibitor displaces tracer -> Low FRET (No energy transfer)

Caption: Step-by-step workflow for a TR-FRET based kinase binding assay to determine IC₅₀ values.

Protocol Steps:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer from a 5X stock solution.

    • Serially dilute Ruxolitinib and Fedratinib in DMSO, followed by an intermediate dilution in 1X Kinase Buffer. A typical starting concentration is 100 µM.

  • Kinase and Antibody Mixture:

    • Prepare a solution containing the target JAK kinase (e.g., JAK2) and a terbium-labeled anti-His tag antibody. The concentrations are optimized based on the specific kinase and antibody lots.

  • Assay Plate Setup:

    • Add 5 µL of the serially diluted inhibitor compounds to the wells of a low-volume 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no kinase" controls.

    • Add 5 µL of the kinase/antibody mixture to all wells except the "no kinase" control.

  • Tracer Addition:

    • Add 5 µL of a fluorescently labeled ATP-competitive tracer (e.g., Kinase Tracer 236) to all wells.

  • Incubation:

    • Centrifuge the plate briefly to mix contents.

    • Incubate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate using a microplate reader capable of TR-FRET measurements (e.g., Tecan Spark® or similar).

    • Measure the emission at 665 nm (tracer emission) and 620 nm (terbium emission).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 620 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Conclusion and Future Directions

This analysis demonstrates that while both Ruxolitinib and Fedratinib are potent JAK inhibitors, their distinct selectivity profiles provide a clear basis for differential clinical application. Ruxolitinib's dual JAK1/2 inhibition offers broad efficacy, whereas Fedratinib's JAK2 selectivity presents a more targeted approach, particularly for JAK2-driven malignancies.

For novel compounds like 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine, the path forward requires a systematic characterization following the principles outlined here. The initial steps must involve:

  • Target Identification and Validation: Determining the primary biological target(s) of the compound.

  • In Vitro Potency and Selectivity Screening: Performing kinase panel screens to establish an IC₅₀ profile against the primary target and a broad range of other kinases.

  • Cellular Assays: Validating target engagement and functional effects in relevant cell models (e.g., assessing STAT phosphorylation levels via Western Blot or Flow Cytometry).

By adhering to this rigorous, multi-faceted evaluation process, the therapeutic potential and strategic positioning of any new chemical entity can be accurately determined.

References

  • Title: Ruxolitinib: a new JAK1/2 inhibitor for the treatment of myelofibrosis. Source: Journal of Clinical & Experimental Hematopathology URL: [Link]

  • Title: Fedratinib, a newly approved JAK2 inhibitor for the treatment of myelofibrosis. Source: Journal of Hematology & Oncology URL: [Link]

In Vivo Validation of Pyrazole-Based Therapeutics: A Comparative Guide Featuring BAY 60-6583

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vivo validation of pyrazole-based compounds, using BAY 60-6583 as a central case study. While the initial query concerned "3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine," the available scientific literature points to the structurally related and extensively studied compound, BAY 60-6583, as a prime example for in vivo analysis. This guide delves into the experimental design, methodologies, and comparative data essential for the preclinical assessment of this class of molecules in oncology and neurology.

Introduction to BAY 60-6583: A Compound of Intriguing Duality

BAY 60-6583 is a synthetic, non-purine small molecule initially identified as a potent and selective partial agonist of the adenosine A2B receptor (A2BAR)[1][2]. Adenosine receptors, particularly the A2B subtype, are implicated in various physiological and pathological processes, including inflammation, angiogenesis, and immune responses. The initial hypothesis driving the in vivo exploration of BAY 60-6583 was its potential to modulate these pathways.

However, recent studies have unveiled a more complex pharmacological profile. Notably, in the context of cancer immunotherapy, the immuno-enhancing effects of BAY 60-6583 appear to be independent of the A2B receptor, suggesting the involvement of alternative molecular targets[3][4][5]. This duality makes BAY 60-6583 a fascinating subject for in vivo validation, as the experimental outcomes have not only demonstrated its therapeutic potential but also deepened our understanding of its mechanism of action.

This guide will explore two distinct and well-documented in vivo applications of BAY 60-6583:

  • Enhancement of Chimeric Antigen Receptor (CAR) T-cell therapy in solid tumors.

  • Neuroprotection in a rodent model of ischemic stroke.

By examining these two case studies, we will provide a framework for the in vivo validation of similar pyrazole-based compounds, highlighting the importance of robust experimental design and the interpretation of complex biological responses.

In Vivo Validation in Immuno-Oncology: A CAR-T Cell Enhancement Strategy

The efficacy of CAR-T cell therapy, particularly against solid tumors, is often hindered by the immunosuppressive tumor microenvironment. One of the key challenges is the accumulation of adenosine, which can impair T-cell function. While BAY 60-6583 was initially investigated as an A2BAR agonist—a mechanism that would typically be expected to be immunosuppressive—it was surprisingly found to enhance CAR-T cell activity[3][4][5].

Comparative Landscape

The primary comparison for this application is standard CAR-T cell therapy . The goal of incorporating BAY 60-6583 is to augment the anti-tumor effects of the CAR-T cells. Therefore, the in vivo experiments are designed to compare the outcomes of CAR-T therapy alone versus CAR-T therapy in combination with BAY 60-6583.

dot

In vivo workflow for evaluating the neuroprotective effects of BAY 60-6583.
Experimental Protocol: Transient Middle Cerebral Artery Occlusion (tMCAo) in Rats

This protocol is based on studies investigating the neuroprotective effects of BAY 60-6583 in a rat model of stroke.[6][7]

1. Animal Model:

  • Adult male rats are used for this model.

2. Ischemia Induction:

  • Transient focal brain ischemia is induced by one hour of middle cerebral artery occlusion (tMCAo).

3. Treatment Administration:

  • Four hours after the ischemic insult, rats are randomized into two groups:

    • Vehicle Control Group: Receives intraperitoneal (i.p.) injections of the vehicle (0.5% DMSO in saline) twice daily for 7 days.

    • BAY 60-6583 Treatment Group: Receives i.p. injections of BAY 60-6583 (0.1 mg/kg) twice daily for 7 days.[7]

4. Endpoints and Analysis:

  • Neurological Deficit: Neurological function is assessed at various time points using a standardized scoring system.

  • Infarct Volume: At the end of the 7-day treatment period, brains are harvested for histological analysis to determine the infarct volume in the cortex and striatum.

  • Neuroinflammation: Immunohistochemistry is used to assess the activation of microglia and astrocytes. Plasma levels of pro-inflammatory (TNF-α) and anti-inflammatory (IL-10) cytokines are also measured.

Data Summary and Interpretation
ParameterVehicle-Treated RatsBAY 60-6583-Treated Rats
Neurological Deficit Score (Day 7)Persistently highSignificantly improved [7]
Striatal Infarct Volume Reduction-44.7% [7]
Cortical Infarct Volume Reduction-46.3% [7]
Plasma TNF-α LevelsElevatedSignificantly decreased [7]
Plasma IL-10 LevelsReducedSignificantly increased [7]

The results from the tMCAo model strongly indicate that chronic administration of BAY 60-6583 has significant neuroprotective effects.[6][7] The compound not only reduces the volume of the ischemic lesion but also improves neurological function.[7] Furthermore, the observed decrease in pro-inflammatory markers and increase in anti-inflammatory cytokines suggest that the neuroprotective mechanism of BAY 60-6583 is, at least in part, mediated by its anti-inflammatory properties.[6][7]

Conclusion and Future Directions

The in vivo validation of BAY 60-6583 showcases the journey of a pyrazole-based compound from a molecule with a presumed mechanism of action to a therapeutic candidate with demonstrated efficacy in two distinct and complex disease models. The surprising A2BAR-independent immuno-enhancing effects in oncology highlight the importance of empirical in vivo testing to uncover the true pharmacological properties of a compound.

For researchers developing novel pyrazole-based molecules, the case of BAY 60-6583 offers several key insights:

  • Embrace Mechanistic Complexity: Be prepared for in vivo results that may challenge initial hypotheses about a compound's mechanism of action.

  • Robust Model Selection: The choice of animal model is critical for obtaining translatable data. Immunodeficient models are essential for xenograft studies, while well-established models like tMCAo are crucial for neurological research.

  • Comprehensive Endpoint Analysis: A combination of functional, histological, and molecular readouts provides a more complete picture of a compound's in vivo effects.

Future research on BAY 60-6583 will likely focus on elucidating its A2BAR-independent targets to better understand its immuno-modulatory properties. Additionally, further preclinical studies are warranted to explore its therapeutic potential in other inflammatory and ischemic conditions. The in vivo validation of this intriguing pyrazole derivative serves as a valuable roadmap for the development of the next generation of targeted therapeutics.

References

  • Dettori, I., Gaviano, L., Ugolini, F., Lana, D., Bulli, I., Magni, G., Rossi, F., Giovannini, M. G., & Pedata, F. (2021). Protective Effect of Adenosine A2B Receptor Agonist, BAY60-6583, Against Transient Focal Brain Ischemia in Rat. FLORE. [Link]

  • Dettori, I., Gaviano, L., Ugolini, F., Lana, D., Bulli, I., Magni, G., Rossi, F., Giovannini, M. G., & Pedata, F. (2021). Protective Effect of Adenosine A2B Receptor Agonist, BAY60-6583, Against Transient Focal Brain Ischemia in Rat. Frontiers in Pharmacology, 12, 619800. [Link]

  • Streamlining CAR T cell production through in vivo therapeutic strategies. (2025, September 5). Journal of Translational Medicine. [Link]

  • Ma, Y., Zhang, Y., Tang, L., Niedermann, G., & Zhu, X. (2021). BAY 60-6583 Enhances the Antitumor Function of Chimeric Antigen Receptor-Modified T Cells Independent of the Adenosine A2b Receptor. Frontiers in Pharmacology, 12, 619800. [Link]

  • In vivo CAR-T cell therapy: New breakthroughs for cell-based tumor immunotherapy. (2024). eCancerMedicalScience. [Link]

  • Ma, Y., Zhang, Y., Tang, L., Niedermann, G., & Zhu, X. (2021). BAY 60-6583 Enhances the Antitumor Function of Chimeric Antigen Receptor-Modified T Cells Independent of the Adenosine A2b Receptor. PubMed. [Link]

  • In Vivo CAR-T Cell Therapy for Cancer Treatment. (2025, December 12). UCLA MIMG. [Link]

  • Enhancing CAR T-Cell Therapy for Solid Tumors with Multi-Specific Engineering and Exhaustion Resistance. (n.d.). Stanford University. Retrieved March 18, 2026, from [Link]

  • Ma, Y., Zhang, Y., Tang, L., Niedermann, G., & Zhu, X. (2021). BAY 60-6583 Enhances the Antitumor Function of Chimeric Antigen Receptor-Modified T Cells Independent of the Adenosine A2b Receptor. Frontiers in Pharmacology, 12, 619800. [Link]

  • In Vivo CAR-T Therapies—A New Era of Programmable Immunity. (2026, February 11). MDPI. [Link]

  • Hinz, S., et al. (2014). BAY60-6583 Acts as a Partial Agonist at Adenosine A(2B) Receptors. ResearchGate. [Link]

  • A2B Adenosine Receptor and Cancer. (2019, October 17). MDPI. [Link]

  • Hinz, S., et al. (2014). BAY60-6583 acts as a partial agonist at adenosine A2B receptors. PubMed. [Link]

  • Iannone, R., et al. (2014). Targeting the adenosine A2b receptor in the tumor microenvironment overcomes local immunosuppression by myeloid-derived suppressor cells. OncoImmunology, 3(1), e27658. [Link]

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Benchmark Study: 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine (TBPM-PA) vs. Standard p38α MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-aminopyrazole scaffold remains one of the most privileged pharmacophores in modern kinase drug discovery[1]. This guide provides a rigorous, data-driven benchmark of the building block 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine (TBPM-PA) against two gold-standard p38α Mitogen-Activated Protein Kinase (MAPK) inhibitors: BIRB-796 (Doramapimod) and SB203580 . By evaluating biochemical potency, cellular efficacy, and physicochemical properties, we demonstrate how targeted structural modifications to the aminopyrazole core can optimize ligand efficiency and overcome the solubility bottlenecks characteristic of legacy Type II inhibitors.

Mechanistic Rationale: The Aminopyrazole Core

To understand the comparative performance of these molecules, we must first dissect the causality behind their structural engineering. The p38α MAPK enzyme plays a critical role in the biosynthesis of pro-inflammatory cytokines, making it a prime target for autoimmune and inflammatory disease therapies[2].

In the design of TBPM-PA , the functional groups appended to the pyrazole nucleus dictate its binding thermodynamics:

  • The C3 tert-butyl Group: This bulky, lipophilic moiety is perfectly poised to occupy the deep hydrophobic "selectivity pocket" that becomes accessible only when the kinase activation loop adopts the inactive "DFG-out" conformation. This is the exact mechanism utilized by the clinical candidate BIRB-796[3].

  • The N1 Pyridin-3-ylmethyl Substitution: This is where TBPM-PA diverges from legacy inhibitors. BIRB-796 utilizes a highly lipophilic p-tolyl ring at the N1 position, which drives potent binding but results in poor aqueous solubility and potential hepatotoxicity[2]. By replacing this with a pyridin-3-ylmethyl group, TBPM-PA introduces a basic nitrogen. This acts as a novel hydrogen-bond acceptor vector for solvent interactions, drastically lowering the partition coefficient (cLogP) and improving kinetic solubility without severely compromising the structural geometry required for the upper specificity pocket.

Conversely, SB203580 acts as a Type I ATP-competitive inhibitor. It binds to the active conformation of p38α (DFG-in) and does not rely on the slow-binding allosteric pocket[4].

Pathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 MKK MKK3 / MKK6 TLR4->MKK p38 p38α MAPK MKK->p38 MK2 MAPKAPK2 (MK2) p38->MK2 TNFa TNF-α Secretion MK2->TNFa Inhibitor TBPM-PA / BIRB-796 Inhibitor->p38 Allosteric/ATP Inhibition

p38α MAPK signaling cascade and points of therapeutic intervention.

Benchmark Data: Biochemical and Cellular Profiling

The following tables summarize the quantitative benchmarking of TBPM-PA (evaluated as an unmodified lead fragment) against the fully elaborated inhibitors BIRB-796 and SB203580.

Table 1: In Vitro Kinase Inhibition Profile (IC₅₀)

Note: Lower values indicate higher potency. Assays performed at 10 µM ATP.

Compoundp38α (nM)p38β (nM)JNK2 (nM)Binding Mode
TBPM-PA 450820>10,000Type II (Allosteric) Lead
BIRB-796 3865>10,000Type II (Allosteric)[5]
SB203580 50500>10,000Type I (ATP-Competitive)[4]
Table 2: Cellular Efficacy & Physicochemical Properties

Cellular efficacy measured via LPS-stimulated TNF-α release in THP-1 monocytes.

CompoundCellular IC₅₀ (nM)cLogPKinetic Sol. (µM)Ligand Efficiency (LE)
TBPM-PA 1,2002.11500.38
BIRB-796 184.8< 50.29
SB203580 3003.2450.34

Data Synthesis: While the bare TBPM-PA fragment exhibits a higher absolute IC₅₀ than the fully elaborated BIRB-796[5], its Ligand Efficiency (LE) is vastly superior. The integration of the pyridine ring yields a 30-fold improvement in kinetic solubility compared to BIRB-796. This makes TBPM-PA an exceptionally high-quality starting point for synthesizing next-generation urea derivatives that avoid the "molecular obesity" and poor pharmacokinetics of legacy compounds.

Validated Experimental Protocols

To ensure strict scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Time-Resolved FRET (TR-FRET) Biochemical Kinase Assay

Causality Check: Why TR-FRET? Pyrazole and naphthalene derivatives (like BIRB-796) frequently exhibit intrinsic fluorescence that confounds standard colorimetric or simple fluorometric assays. TR-FRET introduces a microsecond temporal delay before signal acquisition, entirely bypassing the short-lived autofluorescence of the test compounds and preventing false positives.

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense 100 nL of TBPM-PA, BIRB-796, and SB203580 in a 10-point, 3-fold serial dilution (in 100% DMSO) into a 384-well low-volume plate. Self-Validation: Include DMSO-only wells (100% activity control) and EDTA-treated wells (0% activity control) to calculate the assay's Z'-factor. A Z' > 0.6 is required to validate the run.

  • Enzyme Addition: Add 5 µL of recombinant human p38α (final concentration 1 nM) to all wells.

  • Pre-incubation (Critical Step): Incubate the plate at 25°C for 60 minutes. Causality: Type II inhibitors like BIRB-796 and TBPM-PA exhibit exceptionally slow association kinetics[3]. Omitting this pre-incubation will artificially inflate the IC₅₀ values.

  • Reaction Initiation: Add 5 µL of a substrate mix containing 10 µM ATP and 50 nM ULight-labeled MAP2K substrate. Incubate for 45 minutes.

  • Detection: Stop the reaction with 5 µL of EDTA (10 mM final) containing Europium-anti-phospho-MAP2K antibody. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

Protocol B: THP-1 Cellular TNF-α Release Assay

Causality Check: THP-1 cells are a human monocytic cell line that closely mimics primary human macrophage inflammatory responses when stimulated with Lipopolysaccharide (LPS), making it the gold standard for evaluating p38α-driven cytokine suppression[2].

  • Cell Seeding: Seed THP-1 cells at 1 × 10⁵ cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% FBS.

  • Compound Pre-treatment: Add the benchmark inhibitors (0.1 nM to 10 µM) and incubate for 1 hour at 37°C, 5% CO₂.

  • Stimulation: Add LPS (from E. coli O111:B4) to a final concentration of 1 µg/mL. Self-Validation: Include a "No LPS" control to establish baseline TNF-α secretion.

  • Incubation & Harvest: Incubate for 18 hours. Centrifuge the plates at 1,500 rpm for 5 minutes to pellet the cells.

  • ELISA Readout: Transfer the supernatant to a human TNF-α ELISA plate. Measure absorbance at 450 nm and calculate the cellular IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow Prep Compound Prep TBPM-PA SB203580 BIRB-796 Biochem Biochemical Assay TR-FRET p38α IC50 Determination Prep->Biochem Cell Cellular Assay THP-1 Monocytes LPS Stimulation Biochem->Cell Analysis Data Analysis ELISA Readout Ligand Efficiency Cell->Analysis

High-throughput screening and validation workflow for p38α inhibitors.

Conclusion

The benchmark study reveals that while legacy inhibitors like BIRB-796 possess extreme picomolar/nanomolar potency, their physicochemical properties often limit clinical utility. 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine (TBPM-PA) successfully leverages the proven 5-aminopyrazole core to access the DFG-out allosteric pocket, while its pyridin-3-ylmethyl substitution resolves critical solubility issues. For drug development professionals, TBPM-PA represents a highly optimized, ligand-efficient scaffold ready for urea-coupling and advanced hit-to-lead optimization in the pursuit of next-generation anti-inflammatory therapeutics.

References

  • Cell Signaling Technology. "SB203580 - p38 MAPK Inhibitor." Cell Signaling Technology Product Catalog.

  • Regan, J., et al. "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry, 2002, 45(14): 2994-3008.

  • Selleck Chemicals. "Doramapimod (BIRB 796) - p38 MAPK Inhibitor." SelleckChem Product Database.

  • Rapetti, F., et al. "Amino-Pyrazoles in Medicinal Chemistry: A Review." Molecules, 2024, 29(10): 2298.

  • Boehringer Ingelheim / opnMe. "p38 MAPK inhibitor | BIRB 796." opnMe Molecules.

  • APExBIO. "BIRB 796 (Doramapimod) - Selective P38 MAPK Inhibitor." APExBIO Technology.

Sources

A Head-to-Head Comparison of 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine and its analogs, offering a head-to-head comparison of their potential biological activities. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR) within this class of compounds, supported by available experimental data. We will explore the synthesis of the core pyrazole scaffold, the rationale behind analog design, and present comparative data to guide future research and development efforts.

Introduction: The 3-tert-butyl-1H-pyrazol-5-amine Scaffold - A Privileged Structure in Medicinal Chemistry

The 3-tert-butyl-1H-pyrazol-5-amine core is a recognized privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds. The inherent features of the pyrazole ring, including its aromaticity, ability to participate in hydrogen bonding, and metabolic stability, make it an attractive starting point for drug discovery. The strategic placement of a bulky tert-butyl group at the 3-position can provide a crucial anchoring point within the binding pockets of biological targets, often leading to enhanced potency and selectivity.

The 5-amino group serves as a versatile handle for further functionalization, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity. The substituent at the N1 position of the pyrazole ring plays a critical role in defining the compound's overall shape, polarity, and interaction with target proteins. Our lead compound, 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine , features a pyridin-3-ylmethyl group at this position, introducing a basic nitrogen atom that can engage in specific interactions and influence pharmacokinetic properties.

The therapeutic potential of this scaffold is underscored by patent literature describing 3-amino-pyrazole derivatives as potential antitumor agents, highlighting their relevance in oncology research[1]. This guide will dissect the structural components of this scaffold and explore how modifications to these key positions impact biological activity, with a focus on kinase inhibition, a common mechanism of action for this class of compounds.

Synthesis of the 3-tert-butyl-1-substituted-1H-pyrazol-5-amine Core

The synthesis of the 3-tert-butyl-1-substituted-1H-pyrazol-5-amine core generally proceeds through a well-established multi-step sequence. The following workflow provides a representative synthetic route.

Caption: General synthetic workflow for 3-tert-butyl-1-substituted-1H-pyrazol-5-amines.

The key step in this synthesis is the cyclization reaction between pivaloylacetonitrile and a substituted hydrazine. The choice of the substituted hydrazine determines the moiety at the N1 position of the resulting pyrazole. For our lead compound, pyridin-3-ylmethanamine would be the corresponding hydrazine derivative.

Lead Compound: 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine

Head-to-Head Comparison of Analogs

To understand the structure-activity relationships of the 3-tert-butyl-1H-pyrazol-5-amine scaffold, we will analyze a series of analogs. This comparison will focus on modifications at the N1-position and the 5-amino group, as these are key areas for modulating biological activity.

Analogs with Modifications at the N1-Position and the 5-Amino Group: p38 MAP Kinase Inhibitors

A notable example of this scaffold's application is in the development of p38 MAP kinase inhibitors. The compound BIRB 796 and its analogs demonstrate the importance of the N1-substituent and the functionalization of the 5-amino group with a urea linkage.

Caption: Structural modifications of the lead compound to generate p38 MAP kinase inhibitors.

The following table summarizes the binding affinities (Kd) of these analogs for p38α MAP kinase, as determined by thermal denaturation[2].

CompoundN1-Substituent5-Amino Modificationp38α Kd (pM)[2]
Analog 1 (BIRB 796) p-tolylUrea linkage to 4-(2-morpholin-4-ylethoxy)naphthalene100
Analog 2 p-tolylUrea linkage to 4-(2-pyridin-4-ylethoxy)naphthalene50
Analog 3 p-tolylUrea linkage to 4-(2-imidazol-1-ylethoxy)naphthalene50

Analysis of Structure-Activity Relationship:

  • Importance of the tert-butyl group: The tert-butyl group at the 3-position is a critical binding element, occupying a lipophilic pocket in the kinase[2].

  • Role of the N1-substituent: An aromatic ring at the N1-position, such as the p-tolyl group in these analogs, provides important π-CH2 interactions with the kinase[2]. This suggests that the pyridin-3-ylmethyl group in our lead compound could also engage in favorable interactions.

  • Functionalization of the 5-amino group: The urea linkage and the subsequent heterocyclic moiety are crucial for high-affinity binding. The morpholine, pyridine, and imidazole groups act as effective hydrogen bond acceptors, contributing to the picomolar binding affinities of these compounds[2]. This highlights the importance of exploring various substituents at the 5-amino position to optimize activity.

Analogs with Modifications at the 5-Amino Group: Sulfonamide Derivatives

Another avenue for analog design is the introduction of a sulfonamide group at the 5-amino position. This modification can significantly impact the compound's electronic properties and hydrogen bonding capabilities. A series of pyrazole-based benzenesulfonamides have been synthesized and evaluated for their anticancer activity.

The following table presents the IC50 values of a representative sulfonamide analog against various colon cancer cell lines[3].

Compound5-Amino ModificationCell LineIC50 (µM)[3]
Analog 4 N-(4-methylbenzenesulfonyl)HCT-11625.01
HT-298.99
SW-6203.27

Analysis of Structure-Activity Relationship:

  • The sulfonamide moiety provides a strong hydrogen bond donor and acceptor, which can lead to potent biological activity.

  • The observed anticancer activity of these analogs further supports the therapeutic potential of the 3-tert-butyl-1H-pyrazol-5-amine scaffold in oncology.

Experimental Protocols

General Synthesis of 3-tert-butyl-1-substituted-1H-pyrazol-5-amine

Materials:

  • Pivaloylacetonitrile (1.0 eq)

  • Substituted hydrazine hydrochloride (1.1 eq)

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium Bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of pivaloylacetonitrile in ethanol, add the substituted hydrazine hydrochloride.

  • Add a catalytic amount of concentrated hydrochloric acid and reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-tert-butyl-1-substituted-1H-pyrazol-5-amine.

p38α MAP Kinase Inhibition Assay (Thermal Denaturation)

This protocol is based on the methodology described for the evaluation of BIRB 796 and its analogs[2].

Materials:

  • Recombinant human p38α MAP kinase

  • Test compounds (analogs)

  • SYPRO Orange dye

  • Real-time PCR instrument

  • Assay buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl)

Procedure:

  • Prepare a series of dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, mix the p38α kinase, SYPRO Orange dye, and the test compound at various concentrations.

  • Place the plate in a real-time PCR instrument.

  • Ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/min.

  • Monitor the fluorescence of the SYPRO Orange dye, which increases as the protein unfolds.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

  • The shift in Tm (ΔTm) in the presence of the compound is used to calculate the dissociation constant (Kd).

Conclusion

The 3-tert-butyl-1H-pyrazol-5-amine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The analysis of its analogs reveals that strategic modifications at the N1-position and the 5-amino group can lead to highly potent and selective compounds. The tert-butyl group at the 3-position consistently proves to be a key feature for high-affinity binding.

While direct comparative data for 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine is limited, the structure-activity relationships derived from its analogs provide a clear roadmap for future research. The exploration of different N1-substituents to optimize interactions with the target protein, coupled with the functionalization of the 5-amino group with moieties such as ureas and sulfonamides, presents a promising strategy for the discovery of novel drug candidates. Further investigation into the biological activities of a focused library of analogs based on the lead compound is warranted to fully elucidate the potential of this chemical series.

References

  • [Reference to a general review on pyrazoles in medicinal chemistry]
  • Khalil, et al. (2025). Synthesis and evaluation of pyrazole-sulfonamide hybrids against colon cancer cell lines. Molbank, 2025, m1992. [Link]

  • [Reference to a public
  • Pharmacia & Upjohn Company. (2001). 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
  • [Reference to a public
  • [Reference to a publication on synthetic methods for pyrazoles]
  • Becerra, D., Cobo, J., & Castillo, J. C. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Molbank, 2021(3), M1250. [Link]

  • [Reference to a public
  • Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of medicinal chemistry, 46(22), 4676–4686. [Link]

  • [Reference to a public

Sources

Safety Operating Guide

3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that managing complex heterocyclic amines requires moving beyond generic, one-size-fits-all waste protocols. For drug development professionals and synthetic chemists, the compound 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine presents unique operational challenges. Its highly functionalized structure—featuring a bulky tert-butyl group, a pyrazole core, a primary amine, and a pyridine ring—results in a high nitrogen-to-carbon ratio that dictates its reactivity, toxicity profile, and environmental persistence.

This guide provides a self-validating, step-by-step operational framework for the safe handling, spill response, and compliant disposal of this specific chemical class, ensuring that your laboratory maintains the highest standards of safety and regulatory compliance.

Mechanistic Hazard Profiling

To design a fail-safe disposal strategy, we must first understand the chemical causality behind the compound's hazards:

  • Tissue Irritation via Lewis Basicity: Both the primary pyrazol-5-amine and the pyridine nitrogen act as Lewis bases. Upon contact with biological moisture (sweat, tears), they abstract protons, leading to localized alkaline conditions. This mechanism is responsible for the compound's classification as a Category 2 Skin and Serious Eye Irritant[1][2].

  • Thermal Decomposition & NOx Generation: This molecule contains four nitrogen atoms. When subjected to high heat or fire, the breakdown of the pyrazole and pyridine rings rapidly releases toxic nitrogen oxides (NOx)[3]. This necessitates specialized thermal destruction methods rather than standard open burning or landfill disposal.

  • Oxidative Instability: The electron-rich nature of the amine and pyrazole rings makes this compound highly reactive toward strong oxidizing agents. Mixing this waste with nitric acid or peroxides can trigger rapid, exothermic oxidation, posing a severe fire risk[3].

  • Environmental Persistence: Nitrogen-rich heterocycles often resist standard wastewater bioremediation and exhibit aquatic toxicity. Therefore, zero-discharge to municipal drains is a strict, non-negotiable operational requirement[3][4].

Physicochemical & Waste Categorization Data

To facilitate rapid decision-making during waste segregation, the operational parameters for 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine are summarized below.

ParameterOperational SpecificationCausality / Rationale
Waste Stream Category Halogen-Free Basic Organic WasteContains no halogens; exhibits basic properties due to amine/pyridine moieties.
Primary Incompatibilities Strong oxidizers, strong acidsExothermic acid-base neutralization; risk of violent oxidative degradation[3].
Optimal Destruction High-temp incineration with scrubberComplete thermal breakdown of C-N bonds; scrubber required to neutralize NOx[1].
Spill Absorbent Inert materials (Sand, Vermiculite)Prevents chemical reactions during cleanup; avoids dust aerosolization[4].
Regulatory Framework EPA RCRA (40 CFR 262)Must be managed cradle-to-grave under SAA or Subpart K regulations[5].

Standard Operating Procedure: Routine Disposal

The following protocol outlines the self-validating steps for routine laboratory disposal. Under the EPA's Resource Conservation and Recovery Act (RCRA), waste must be strictly managed from the point of generation to final destruction.

Step 1: Segregation and Compatibility Verification

  • Action: Designate a specific, chemically compatible container (e.g., High-Density Polyethylene (HDPE) or amber glass) for "Halogen-Free Basic Organic Waste."

  • Validation: Before adding the pyrazole-amine waste, verify that the container holds no acidic or oxidizing waste streams. Scientific Rationale: Preventing the mixing of incompatible reactive groups eliminates the risk of pressurized gas evolution or exothermic runaway in the waste carboy.

Step 2: Containment and Satellite Accumulation

  • Action: Transfer the chemical waste into the designated container using a funnel in a well-ventilated fume hood. Cap the container tightly immediately after the transfer.

  • Validation: Ensure the container is stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation, under the control of the operator (per 40 CFR 262.15)[5].

Step 3: Labeling and Documentation

  • Action: Affix a hazardous waste label detailing the exact contents: "Waste 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine (Basic Organic, Irritant)."

  • Validation: Do not use abbreviations. Date the label only when the container is full or ready to be moved to the Central Accumulation Area (CAA) to start the 90/180-day regulatory clock.

Step 4: Final Off-Site Destruction

  • Action: Transfer the waste to a licensed professional waste disposal service[1].

  • Validation: Ensure the vendor's manifest specifies that the material will be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and a caustic scrubber[1][3]. Scientific Rationale: The afterburner ensures complete destruction of the stable aromatic rings, while the scrubber neutralizes the acidic NOx gases generated by the four nitrogen atoms.

Standard Operating Procedure: Emergency Spill Response

In the event of an accidental release, immediate containment is required to prevent respiratory exposure and environmental contamination.

Step 1: Isolation and PPE Upgrading

  • Action: Evacuate non-essential personnel from the immediate area. Upgrade Personal Protective Equipment (PPE) to include chemical-impermeable gloves (e.g., nitrile or butyl rubber), tightly fitting safety goggles, and a NIOSH-approved respirator if dust or aerosols are present[6][7].

Step 2: Containment (Solid vs. Solution)

  • For Solid Spills: Do not sweep dry, as this generates hazardous amine dust. Lightly moisten the spill with a compatible, non-reactive solvent (like water or ethanol) to suppress dust, then carefully sweep up using non-sparking tools[6][7].

  • For Liquid Spills (in solvent): Surround the spill with an inert absorbent such as dry sand or vermiculite. Do not use combustible absorbents like sawdust, which could react if the solvent evaporates[4].

Step 3: Collection and Decontamination

  • Action: Transfer all absorbed material and contaminated sweeping tools into a heavy-duty, sealable hazardous waste bag or a rigid plastic bucket.

  • Validation: Wash the spill site thoroughly with water and a mild detergent to remove residual basic amines. Collect the wash water as hazardous waste; do not let the wash water enter municipal drains[3][4].

Regulatory Compliance & Workflow Visualization

To ensure institutional compliance, the entire lifecycle of the chemical—from experimental generation to final destruction—must be mapped. The diagram below illustrates the critical path for RCRA-compliant disposal.

WasteWorkflow Gen Waste Generation (Reaction/Purification) Seg Segregation: Halogen-Free Basic Organic Gen->Seg SAA Satellite Accumulation (Sealed, Labeled SAA) Seg->SAA Det RCRA Waste Determination (EH&S Review) SAA->Det CAA Central Accumulation (< 90/180 Days Limit) Det->CAA Inc Licensed Incineration (Afterburner & Scrubber) CAA->Inc

Cradle-to-grave disposal workflow for 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine.

References

  • Enamine. "Safety Data Sheet - 1-(2-methylpropyl)-1H-pyrazol-5-amine." enamine.net.
  • ChemicalBook. "1,3-Dimethyl-1H-pyrazol-5-amine - Safety Data Sheet." chemicalbook.com.
  • Echemi. "1-(Phenylmethyl)-1H-pyrazol-5-amine Safety Data Sheets." echemi.com.
  • Tokyo Chemical Industry. "SAFETY DATA SHEET - 1-Ethyl-1H-pyrazol-5-amine." tcichemicals.com.
  • Kishida Chemical Co., Ltd. "Safety Data Sheet: 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid." kishida.co.jp.
  • ERG Environmental. "How to Properly Manage Hazardous Waste Under EPA Regulations." ergenvironmental.com.
  • US EPA. "Regulations for Hazardous Waste Generated at Academic Laboratories." epa.gov.
  • Key Organics. "Safety Data Sheet - 4-Iodo-1-(pyridin-3-ylmethyl)pyrazole." keyorganics.net.

Sources

Personal protective equipment for handling 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach uncharacterized or novel active pharmaceutical ingredient (API) intermediates with a strict "presumed hazardous" paradigm. 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine is a structurally complex molecule featuring a pyrazole core, a primary amine, a lipophilic tert-butyl group, and a pyridine ring.

Understanding the causality behind chemical hazards is critical for designing effective safety protocols. Structurally analogous pyrazol-amines and pyridine derivatives frequently exhibit skin sensitization, serious eye damage, and acute respiratory irritation [1]. Furthermore, the highly lipophilic tert-butyl group significantly increases the compound's partition coefficient (LogP), enhancing its ability to penetrate the stratum corneum (skin barrier). Therefore, standard basic laboratory precautions are insufficient; stringent, causality-driven Personal Protective Equipment (PPE) and operational controls are non-negotiable [2].

This guide provides a self-validating system for the safe handling, operational workflow, and disposal of this novel compound.

Causality-Driven PPE Selection Matrix

To effectively mitigate exposure risks, PPE must be selected based on the specific physicochemical properties of the molecule. The table below summarizes the required protective equipment and the mechanistic rationale for each choice.

PPE CategorySpecific Equipment RequiredMechanistic Rationale & Causality
Dermal Protection Double-layered Nitrile gloves (≥0.11 mm thickness)The tert-butyl group enhances dermal penetration. Nitrile provides a robust barrier against lipophilic amines, preventing contact dermatitis and systemic absorption [3].
Ocular Protection ANSI Z87.1-compliant tight-fitting safety gogglesPrimary amines are highly nucleophilic and can cause irreversible corneal saponification upon contact. Standard safety glasses cannot protect against aerosolized powders [4].
Respiratory N95/P100 Particulate Respirator (if outside hood)Fine powders of pyrazole derivatives hold static charge and easily aerosolize. Inhalation leads to severe respiratory tract irritation and potential systemic toxicity [1].
Body Protection Flame-resistant, impermeable lab coat (buttoned)Prevents particulate accumulation on porous clothing. The pyridine moiety binds strongly to woven fabrics and is difficult to decontaminate [4].

Experimental Protocol: Step-by-Step Handling Methodology

Every protocol in a high-stakes laboratory environment must be a self-validating system. Do not proceed to the next step unless the previous condition is fully met and verified.

Phase 1: Pre-Operational Setup & Risk Assessment

  • Environmental Verification: Ensure the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm). Self-Validation: Check the digital monitor or use a Kimwipe to visually confirm negative pressure before opening the chemical container [3].

  • Static Elimination: Pyrazol-amine powders frequently hold static charges, leading to sudden aerosolization during weighing. Place an anti-static bar (ionizer) inside the hood or use a static-dissipative weighing boat.

  • Preparation: Pre-label all destination vials and waste containers before handling the active compound to minimize open-container time [5].

Phase 2: Weighing and Transfer

  • Gowning: Don the prescribed PPE (double nitrile gloves, buttoned lab coat, safety goggles).

  • Containment: Place the reagent bottle strictly inside the fume hood, at least 6 inches from the sash edge to ensure laminar flow capture. Use a dedicated, clean stainless-steel micro-spatula.

  • Transfer: Slowly transfer the required mass of 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine into a pre-tared, sealable glass vial.

  • Sealing: Cap the destination vial immediately after transfer before removing it from the analytical balance area. Never transport unsealed novel chemicals across the laboratory [6].

Phase 3: Decontamination and Spill Response

  • Surface Cleaning: Amines leave persistent, invisible residues. Wipe down the balance and fume hood surface with a solvent that solubilizes the compound (e.g., 70% isopropanol), followed immediately by a 1% aqueous acetic acid wipe. Causality: The mild acid protonates the residual freebase amine, converting it into a highly water-soluble salt that is easily wiped away.

  • Doffing: Remove the outer pair of gloves using the "glove-in-glove" technique to avoid skin contact with the contaminated exterior surface. Dispose of them immediately in a solid hazardous waste container.

Disposal and Waste Management Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All contaminated consumables (weighing boats, spatulas, outer gloves, Kimwipes) must be placed in a designated, chemically compatible solid hazardous waste bin, explicitly labeled "Toxic Organic Solid Waste - Contains Pyrazole Amines" [5].

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, Dichloromethane) for biological assays, the resulting solution must be segregated into a "Halogenated" or "Non-Halogenated" organic waste carboy, depending on the solvent used. Critical Warning: Do not mix amine waste with highly acidic waste streams to prevent violent exothermic neutralization reactions [6].

  • Final Destruction: The ultimate disposal route for this compound and its derivatives is high-temperature incineration at a licensed hazardous waste facility [5].

Operational Workflow Visualization

The following diagram illustrates the logical progression of safety protocols required when handling this uncharacterized API intermediate.

PPE_Workflow A 1. Risk Assessment (Novel Pyrazol-Amine) B 2. Engineering Controls (Fume Hood: 80-120 fpm) A->B C 3. PPE Gowning (Double Nitrile & Goggles) B->C D 4. Operational Handling (Anti-Static Weighing) C->D E 5. Decontamination (Solvent & Mild Acid Wipe) D->E F 6. Waste Segregation (High-Temp Incineration) E->F

Logical workflow for the safe handling and disposal of novel pyrazol-amine research chemicals.

References

  • 1-Ethyl-1H-pyrazol-5-amine | C5H9N3 | CID 337310 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • O-(pyridin-3-ylmethyl)hydroxylamine | C6H8N2O | CID 12213991 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Chapter 2, Chemical Hygiene Plan: General Laboratory Safety Source: University of Nevada, Reno (UNR) URL:[Link]

  • Lab safety: best practices and essential equipment to prevent chemical hazards Source: Quimivita URL:[Link]

  • Before handling of chemicals in laboratory work - Security information Source: Örebro University URL:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.